molecular formula C10H13BrN2O2 B112265 tert-Butyl (4-bromopyridin-2-yl)carbamate CAS No. 207799-10-8

tert-Butyl (4-bromopyridin-2-yl)carbamate

Cat. No.: B112265
CAS No.: 207799-10-8
M. Wt: 273.13 g/mol
InChI Key: IRRRVCLDPODLJG-UHFFFAOYSA-N
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Description

Tert-Butyl (4-bromopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRRVCLDPODLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470526
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207799-10-8
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-4-bromopyridine
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS: 207799-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its primary applications in the development of therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine. This combination of a reactive halide for cross-coupling reactions and a protected amine for further functionalization makes it a valuable intermediate in multi-step organic synthesis.

Table 1: Chemical Properties and Identifiers

PropertyValue
CAS Number 207799-10-8
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol [1]
IUPAC Name This compound
Synonyms 2-(Boc-amino)-4-bromopyridine, t-Butyl 4-bromopyridin-2-ylcarbamate, tert-butyl N-(4-bromopyridin-2-yl)carbamate[1]
InChI Key IRRRVCLDPODLJG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br

Table 2: Physical and Safety Data

PropertyValue
Physical Form Solid
Melting Point Estimated 101-106 °C (based on analogous compounds)[2][3]
Boiling Point 296.7 °C at 760 mmHg[1]
Density 1.5 g/cm³[1]
Flash Point 133.2 °C[1]
Solubility Soluble in organic solvents such as THF, ethyl acetate, and dichloromethane.
Storage Conditions 2-8°C, under inert atmosphere, protected from light
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the amino group of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

Reaction: 2-amino-4-bromopyridine + (Boc)₂O → this compound

Materials:

  • 2-amino-4-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of a strong base, such as LiHMDS, to the reaction mixture. Stir for 10-15 minutes at 0 °C.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.[4]

  • Combine the organic layers and wash sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • The product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification cluster_product Final Product start Dissolve 2-amino-4-bromopyridine in THF cool Cool to 0°C start->cool add_base Add LiHMDS cool->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at room temperature add_boc->react quench Quench with NH₄Cl react->quench extract Extract with EtOAc quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (optional) concentrate->purify product This compound purify->product Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_process Coupling Process cluster_product Product A This compound Coupling Suzuki-Miyaura Coupling A->Coupling B Aryl-boronic Acid B->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Solvent Dioxane/Water Solvent->Coupling Heat Heat (100°C) Heat->Coupling P Coupled Product (Kinase Inhibitor Precursor) Coupling->P Signaling_Pathway_Context cluster_synthesis Chemical Synthesis cluster_cellular Cellular Action Start tert-Butyl (4-bromopyridin-2-yl)carbamate Intermediate Multi-step Synthesis (e.g., Suzuki Coupling) Start->Intermediate Drug Kinase Inhibitor Drug Intermediate->Drug Kinase Target Kinase (e.g., BTK, CDK) Drug->Kinase Inhibits Pathway Signaling Pathway (e.g., BCR Signaling) Kinase->Pathway Regulates Response Cellular Response (e.g., Apoptosis) Pathway->Response Leads to

References

tert-Butyl (4-bromopyridin-2-yl)carbamate chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-Butyl (4-bromopyridin-2-yl)carbamate. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group.[1] The Boc group serves as a common protecting group for amines in organic synthesis.[2] The presence of the bromine atom and the protected amine on the pyridine scaffold makes this compound a valuable intermediate for creating more complex molecules through various cross-coupling reactions and further functionalization.

Identifier Value
IUPAC Name tert-butyl N-(4-bromopyridin-2-yl)carbamate
CAS Number 207799-10-8
Molecular Formula C10H13BrN2O2[1]
Molecular Weight 273.13 g/mol [3]
InChI Key IRRRVCLDPODLJG-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value
Physical Form Solid
Boiling Point 296.7 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 133.2 °C[1]
Refractive Index 1.573[1]
Vapor Pressure 0.001 mmHg at 25°C[1]
Polar Surface Area 51.2 Ų[1]
XLogP3 2.4[1]

Synthesis Protocol

A general experimental procedure for the synthesis of this compound involves the protection of the amino group of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).[4]

Materials:

  • 4-bromopyridin-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromopyridin-2-amine in anhydrous THF.[4]

  • Cool the solution to -5 °C.[4]

  • Slowly add a 1M solution of lithium bis(trimethylsilyl)amide in hexane and stir for 10 minutes at this temperature.[4]

  • Add di-tert-butyl dicarbonate to the reaction mixture.[4]

  • Allow the mixture to warm to room temperature and continue stirring for 1 hour.[4]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

  • Extract the product with ethyl acetate.[4]

  • Combine the organic layers and wash sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to yield the final product.[4]

This procedure has been reported to afford the target product in high yield (96%).[4]

G A Dissolve 4-bromopyridin-2-amine in anhydrous THF B Cool to -5°C and add LiHMDS solution A->B C Add Di-tert-butyl dicarbonate (Boc)₂O B->C D Stir at room temperature for 1 hour C->D E Quench with saturated aq. NH₄Cl D->E F Extract with Ethyl Acetate (EtOAc) E->F G Wash with H₂O and Brine, then dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I tert-Butyl (4-bromopyridin-2-yl)carbamate H->I

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The carbamate functional group is a structural motif found in numerous therapeutic agents.[2]

The pyridine ring is a common scaffold in medicinal chemistry. The bromine atom on the pyridine ring allows for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of diverse substituents at the 4-position of the pyridine ring.

The Boc-protected amine at the 2-position can be deprotected under acidic conditions to reveal the free amine, which can then be used for subsequent reactions, such as amide bond formation or alkylation, to build more complex molecular architectures.

While there are no specific signaling pathways directly associated with this compound, its structural relative, 4-aminopyridine, is known to be a potassium channel blocker used in the treatment of some neurological conditions.[5] Carbamate derivatives of 4-aminopyridine have been investigated for their potential to restore nerve conduction after spinal cord injury.[5] This suggests that derivatives synthesized from this compound could be explored for similar biological activities.

G cluster_0 Synthetic Utility cluster_1 Chemical Transformations cluster_2 Intermediate Products cluster_3 Final Applications A tert-Butyl (4-bromopyridin-2-yl)carbamate B Cross-Coupling Reaction (e.g., Suzuki) A->B Br site C Boc Deprotection (Acidic Conditions) A->C Boc site D Functionalized Pyridine (at C4 position) B->D E 2-Amino-4-substituted Pyridine C->E F Biologically Active Molecules (e.g., Kinase Inhibitors) D->F E->F

Caption: Logical relationships in the synthetic application of the title compound.

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers.[6] Researchers are advised to consult the certificate of analysis provided by the supplier for specific batch data.

Safety and Handling

This compound is classified with several hazard statements, and appropriate safety precautions should be taken during its handling and storage.

GHS Hazard Statements Description
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Wear protective gloves, protective clothing, and eye/face protection.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed in a dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[1] If on skin, wash with plenty of water.[1] If swallowed, get medical help.[1] If inhaled, move the person to fresh air.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable building block for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

References

An In-depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental protocols related to tert-Butyl (4-bromopyridin-2-yl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

This compound is a heterocyclic compound widely used as a building block in organic synthesis. Its Boc-protected amine group and bromo-substituted pyridine ring make it a versatile reagent for introducing a 2-amino-4-bromopyridine moiety in the synthesis of more complex molecules.

Below is a summary of its key quantitative data:

PropertyValueCitations
Molecular Formula C₁₀H₁₃BrN₂O₂[1][2][3][4]
Molecular Weight 273.13 g/mol [2][3][4]
Exact Mass 272.016022 u[1]
CAS Number 207799-10-8[1][2][5]
Appearance White to light brown solid[4]
Boiling Point 296.7 ± 25.0 °C (Predicted)[4]
Density 1.453 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[3][4]

Experimental Protocol: Synthesis

The following section details a general procedure for the synthesis of this compound from 2-amino-4-bromopyridine and di-tert-butyl dicarbonate.[5]

2.1 Materials and Reagents

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

2.2 Procedure

  • Reaction Setup: A solution of 4-bromopyridin-2-amine (519 mg) is prepared in anhydrous THF (15 mL).[5]

  • Deprotonation: The solution is cooled to -5 °C, and a 1 M solution of lithium bis(trimethylsilyl)amide in hexane (6 mL) is slowly added. The reaction mixture is stirred at this temperature for 10 minutes.[5]

  • Boc Protection: Di-tert-butyl dicarbonate (654 mg) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and is stirred for 1 hour.[5]

  • Quenching: The reaction is quenched by the addition of a saturated ammonium chloride solution (20 mL).[5]

  • Extraction: The mixture is extracted with ethyl acetate.[5]

  • Washing: The combined organic layers are washed sequentially with water and brine.[5]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to remove the solvent.[5]

  • Product: This procedure affords the target product, this compound, in a 96% yield.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A 4-bromopyridin-2-amine in Anhydrous THF D 1. Deprotonation at -5 °C A->D B Lithium bis(trimethylsilyl)amide (LiHMDS) B->D C Di-tert-butyl dicarbonate (Boc₂O) E 2. Boc Protection (Addition of Boc₂O) C->E D->E F 3. Stirring at Room Temperature for 1 hour E->F G 4. Quenching with Saturated NH₄Cl F->G H 5. Extraction with Ethyl Acetate G->H I 6. Washing with Water and Brine H->I J 7. Drying over Na₂SO₄ I->J K 8. Concentration under Reduced Pressure J->K L This compound K->L

A flowchart of the synthesis process.

References

A Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate: Synthesis, Properties, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. This structure makes it an excellent scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery.

IUPAC Name: tert-butyl (4-bromo-2-pyridinyl)carbamate[1]

CAS Number: 207799-10-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₀H₁₃BrN₂O₂[2]
Molecular Weight273.13 g/mol [2]
AppearanceSolid[1]
Boiling Point296.7 °C at 760 mmHg[2]
Density1.5 ± 0.1 g/cm³[2]
Storage Temperature2-8 °C, inert atmosphere, keep in dark place[1]
Spectroscopic Data

While specific spectra are not provided here, various analytical techniques are used to characterize this compound, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of the title compound is typically achieved through the protection of the amino group of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add a solution of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to the reaction mixture and stir for 10 minutes at this temperature.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

This procedure typically affords the target product, this compound, in high yield.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction and Workup reactant1 2-Amino-4-bromopyridine reaction Reaction in THF reactant1->reaction reactant2 Di-tert-butyl dicarbonate (Boc₂O) reactant2->reaction base Strong Base (e.g., LiHMDS) base->reaction quench Quench with NH₄Cl reaction->quench extraction Extraction with EtOAc quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The presence of the bromine atom allows for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the Boc-protected amine can be deprotected to allow for further functionalization.

Case Study: Synthesis of a Fibroblast Growth Factor Receptor (FGFR) Inhibitor

A notable application of this building block is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One such inhibitor is CH5183284 (also known as Debio-1347 or Zoligratinib), which has been investigated for the treatment of cancers with FGFR genetic alterations.[3]

The synthesis of CH5183284 and similar kinase inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce a new aryl or heteroaryl group at the 4-position of the pyridine ring.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

Procedure:

  • To a reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent system (e.g., a mixture of organic solvent and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Synthetic Logic Diagram

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki intermediate Coupled Intermediate suzuki->intermediate deprotection Boc Deprotection intermediate->deprotection final_product Kinase Inhibitor (e.g., CH5183284 analog) deprotection->final_product

Caption: Synthetic pathway to a kinase inhibitor.

Biological Context: FGFR Signaling Pathway

The kinase inhibitor CH5183284, synthesized using a scaffold derived from this compound, selectively inhibits FGFR1, FGFR2, and FGFR3.[3] The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers a signaling cascade that is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.

Inhibition of FGFR by molecules like CH5183284 blocks the downstream signaling through pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways, thereby inhibiting the growth of cancer cells that are dependent on FGFR signaling.[2][4]

FGFR Signaling Pathway Diagram

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor CH5183284 (FGFR Inhibitor) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility is exemplified by its role in the synthesis of potent and selective kinase inhibitors such as CH5183284. The synthetic accessibility of this compound, combined with the reactivity of its functional groups, ensures its continued importance in the development of novel therapeutics for a range of diseases, including cancer. This guide has provided a comprehensive overview of its properties, synthesis, and a key application, offering a valuable resource for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate: Structure, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it outlines a standard synthetic protocol and discusses its significant role in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Chemical Structure and Identification

This compound is a substituted pyridine derivative featuring a bromine atom at the C4 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position. This combination of functionalities makes it a versatile intermediate for a variety of chemical transformations.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 207799-10-8[1][2]
Molecular Formula C₁₀H₁₃BrN₂O₂[1][2]
Molecular Weight 273.13 g/mol [1][2]
IUPAC Name tert-butyl N-(4-bromo-2-pyridinyl)carbamate
Synonyms 2-(Boc-amino)-4-bromopyridine, t-Butyl 4-bromopyridin-2-ylcarbamate[2]
Appearance White to light brown solid[3]
Boiling Point 296.7±25.0 °C (Predicted)[3]
Density 1.453±0.06 g/cm³ (Predicted)[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Characterization Data

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Expected chemical shifts (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H, pyridine H6), ~7.5 (s, 1H, pyridine H5), ~7.2 (d, 1H, pyridine H3), ~7.0 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃). Note: Actual shifts may vary. Data is inferred from similar structures.
¹³C NMR Expected chemical shifts (CDCl₃, 100 MHz): δ (ppm) ~152.5 (C=O), ~150.0 (C2-pyridine), ~148.0 (C6-pyridine), ~125.0 (C5-pyridine), ~120.0 (C3-pyridine), ~115.0 (C4-pyridine), ~81.0 (C(CH₃)₃), ~28.3 (C(CH₃)₃). Note: Actual shifts may vary. Data is inferred from similar structures.
Mass Spectrometry Predicted m/z for [M+H]⁺: 273.0233.[4]

Experimental Protocols

The following section details a common laboratory-scale synthesis and a general purification protocol for this compound.

Synthesis of this compound

A widely used method for the synthesis of this compound involves the Boc-protection of 2-amino-4-bromopyridine.[2]

Reaction Scheme:

Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as LiHMDS, to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with therapeutic potential. The bromine atom serves as a versatile handle for cross-coupling reactions, while the Boc-protected amine can be deprotected to allow for further functionalization.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of small molecule kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The 2-aminopyridine scaffold, which can be accessed from this compound, is a common feature in many kinase inhibitors. The synthesis often involves a Suzuki or similar cross-coupling reaction at the 4-position, followed by deprotection of the amine and subsequent reaction to build the final inhibitor molecule.

Below is a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

G A tert-Butyl (4-bromopyridin-2-yl)carbamate C Suzuki Coupling A->C B Arylboronic Acid B->C D Boc-protected 4-aryl-2-aminopyridine C->D Pd catalyst, base E Boc Deprotection (e.g., TFA) D->E F 4-Aryl-pyridin-2-amine E->F H Amide Coupling F->H G Carboxylic Acid/Acyl Chloride G->H I Final Kinase Inhibitor H->I Coupling agent

Caption: Generalized workflow for kinase inhibitor synthesis.

This logical diagram illustrates how the starting material is modified through a series of key chemical reactions to yield a final, more complex molecule. The Suzuki coupling introduces a new aryl group, and subsequent deprotection and amide coupling build the final kinase inhibitor structure. This modular approach allows for the generation of libraries of compounds for screening and optimization in drug discovery programs.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex heterocyclic compounds. Its well-defined structure and reactivity make it an invaluable tool for medicinal chemists. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors. The continued application of this and similar intermediates will undoubtedly contribute to the advancement of targeted therapies for a range of human diseases.

References

Technical Guide: Safe Handling, Storage, and Disposal of tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage information for tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS No. 207799-10-8). The following sections detail the hazardous nature of this compound and provide clear protocols for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be fully aware of its potential risks.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.
Skin irritationCategory 2H315: Causes skin irritation.
Eye irritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
AppearanceOff-white to white solid
Melting Point105 - 109 °C
Boiling Point296.7°C at 760 mmHg
Flash Point133.2±23.2 °C
Density1.5±0.1 g/cm3
SolubilityNo data available

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

The following workflow outlines the essential steps for safely handling the compound.

prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE cleanup Decontamination & Cleanup handling->cleanup After completing work disposal Waste Disposal cleanup->disposal Segregate waste end_process End of Process disposal->end_process

Caption: Safe Handling Workflow for this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage at 2-8°C. Keep in a dark place under an inert atmosphere.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical help.

The logical relationship for responding to an exposure event is illustrated below.

exposure Exposure Occurs assess Assess Exposure Route exposure->assess inhalation Inhalation assess->inhalation skin_contact Skin Contact assess->skin_contact eye_contact Eye Contact assess->eye_contact ingestion Ingestion assess->ingestion first_aid Administer First Aid inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Emergency Response Logic for Exposure Incidents.

Accidental Release and Disposal Measures

Accidental Release
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

Waste Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

The general workflow for managing a chemical spill is as follows:

spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: Chemical Spill Response Workflow.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure all laboratory personnel are trained on these procedures.

An In-Depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-bromopyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical synonyms, physicochemical properties, a robust synthesis protocol with quantitative data, and its application in the synthesis of targeted therapeutics, such as kinase inhibitors.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement and use in research and development.

Identifier Type Value
Systematic IUPAC Name tert-butyl N-(4-bromopyridin-2-yl)carbamate
CAS Number 207799-10-8[1]
Molecular Formula C₁₀H₁₃BrN₂O₂[1]
Molecular Weight 273.13 g/mol [1][2]
Common Synonyms 2-(Boc-amino)-4-bromopyridine[1]
t-Butyl 4-bromopyridin-2-ylcarbamate[1]
(4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester[1]
Carbamic acid, N-(4-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester[2]
InChI Key IRRRVCLDPODLJG-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Property Value
Appearance White to light brown solid[2]
Boiling Point (Predicted) 296.7 ± 25.0 °C[2]
Density (Predicted) 1.453 ± 0.06 g/cm³[2]
pKa (Predicted) 11.89 ± 0.70[2]
Storage Conditions Keep in dark place, Inert atmosphere, 2-8°C[2]
Predicted ¹H NMR Signals corresponding to the pyridyl protons, the NH proton, and the tert-butyl group.
Predicted ¹³C NMR Resonances for the pyridine ring carbons, the carbonyl carbon, and the carbons of the tert-butyl group.
Mass Spectrometry Expected [M+H]⁺ at m/z 273.02 and 275.02, showing the characteristic isotopic pattern for a monobrominated compound.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching.

Experimental Protocol: Synthesis of this compound

This protocol details a high-yield synthesis of the title compound from 2-amino-4-bromopyridine. This method is scalable and employs common laboratory reagents.

Reaction Scheme:

G 2-amino-4-bromopyridine 2-Amino-4-bromopyridine Product This compound 2-amino-4-bromopyridine->Product Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Reagents Bis(trimethylsilyl)amide THF, -5 °C to rt Reagents->Product G cluster_0 Core Synthesis cluster_1 Deprotection & Functionalization cluster_2 Final Product Start tert-Butyl (4-bromopyridin-2-yl)carbamate Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Intermediate1 Boc-protected Di-aryl Intermediate Suzuki->Intermediate1 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate1->Deprotection Intermediate2 Free Amine Intermediate Deprotection->Intermediate2 AmideCoupling Amide Coupling (with Carboxylic Acid) Intermediate2->AmideCoupling FinalProduct Aurora Kinase Inhibitor AmideCoupling->FinalProduct

References

The Strategic Role of tert-Butyl (4-bromopyridin-2-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl (4-bromopyridin-2-yl)carbamate has emerged as a cornerstone intermediate, particularly in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its unique structural features—a Boc-protected amine and a strategically positioned bromine atom on a pyridine scaffold—offer chemists a reliable and adaptable platform for constructing complex molecular architectures through well-established synthetic methodologies. This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound, underscoring its significance in the drug development pipeline.

Core Compound Properties

This compound is a stable, solid compound at room temperature, valued for its utility in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable means of masking the 2-amino group of the pyridine ring, allowing for selective reactions at other positions. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds to introduce diverse aryl and heteroaryl moieties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, handling, and use in synthetic protocols.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
CAS Number 207799-10-8
Appearance White to light brown solid
Melting Point Not widely reported; solid at room temperature
Boiling Point 296.7 ± 25.0 °C (Predicted)
Density 1.453 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as THF, DCM, and EtOAc
Storage Conditions 2-8°C, inert atmosphere, protect from light

Spectroscopic data, while not presented in full here, is available from various commercial suppliers and typically includes ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the protection of the commercially available 2-amino-4-bromopyridine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Detailed Synthesis Protocol

A general and high-yielding procedure for the synthesis of this compound is as follows:

Reaction: Protection of 2-amino-4-bromopyridine.

Reagents and Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or a similar strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF, a 1 M solution of LiHMDS in hexanes (1.1 eq) is added dropwise at -5 °C.

  • The reaction mixture is stirred at this temperature for 10 minutes.

  • Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound in high yield (typically >90%).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine Reaction Boc Protection -5 °C to RT, 1h 2-Amino-4-bromopyridine->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base LiHMDS in THF Base->Reaction Quench Quench with NH4Cl Reaction->Quench 1. Extract Extract with EtOAc Quench->Extract 2. Purify Purification Extract->Purify 3. Final_Product This compound Purify->Final_Product

General workflow for the synthesis of this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. This is a common strategy for building the core structures of many targeted therapies.

The Suzuki-Miyaura Coupling: A Key Transformation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between the brominated pyridine and a boronic acid or ester. This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields and selectivity.

General Reaction Scheme: The reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. After the coupling reaction, the Boc protecting group can be easily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Coupling Start tert-Butyl (4-bromopyridin-2-yl)carbamate Coupling Pd Catalyst, Base Heat Start->Coupling Boronic_Acid Ar-B(OH)2 Boronic_Acid->Coupling Intermediate Coupled Product (Boc-protected) Coupling->Intermediate Deprotection Acidic Conditions (e.g., TFA or HCl) Intermediate->Deprotection Final_Amine 4-Aryl-pyridin-2-amine (Kinase Inhibitor Scaffold) Deprotection->Final_Amine

Synthetic utility in Suzuki-Miyaura coupling for kinase inhibitor scaffolds.
Targeting Cellular Signaling Pathways

Kinase inhibitors developed from scaffolds derived from this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A common target is the receptor tyrosine kinase (RTK) family, which includes the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced tumor growth.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binding RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Translocation Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibition Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Representative kinase signaling pathway targeted by inhibitors.

Conclusion

This compound is a quintessential example of a strategic building block in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and proven utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling, make it an invaluable tool for medicinal chemists. For researchers and drug development professionals, a thorough understanding of the properties and applications of this intermediate is essential for the design and synthesis of the next generation of targeted therapies, especially in the highly competitive and impactful field of kinase inhibition. The continued application of this and similar building blocks will undoubtedly fuel the discovery of novel drugs for years to come.

The Core Mechanism of Action of Carbamate-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of carbamate-containing compounds. Carbamates are a versatile class of organic compounds with a wide range of applications, from pharmaceuticals to pesticides.[1] Their biological effects are primarily attributed to their ability to interact with and modulate the activity of various enzymes and receptors. This guide will delve into the principal cholinergic and non-cholinergic mechanisms, provide detailed experimental protocols for their investigation, present quantitative data for comparative analysis, and visualize key pathways and workflows.

Primary Mechanism of Action: Cholinesterase Inhibition

The most well-documented mechanism of action for a large number of carbamate compounds is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4]

The Process of Carbamylation

Unlike organophosphates which cause irreversible inhibition, carbamates are considered pseudo-irreversible or reversible inhibitors of cholinesterases.[2][5] The inhibitory process involves the carbamylation of the serine residue within the catalytic triad of the enzyme's active site.[3] This process can be broken down into two main steps:

  • Formation of a Reversible Michaelis-Menten Complex: The carbamate compound initially binds non-covalently to the active site of the cholinesterase enzyme.

  • Covalent Carbamylation: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group.[3]

This carbamylated enzyme is temporarily inactive as it cannot hydrolyze acetylcholine.

Spontaneous Reactivation

The carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, but it is still susceptible to spontaneous hydrolysis. Water molecules can slowly hydrolyze the carbamyl-serine bond, regenerating the active enzyme. This decarbamylation process is significantly slower than the deacetylation of the native enzyme but much faster than the dealkylation of a phosphorylated enzyme, which is why carbamate inhibition is considered reversible.[6] The rate of decarbamylation is a critical factor in determining the duration of the inhibitory effect.

Acetylcholinesterase_Inhibition_by_Carbamates cluster_0 Acetylcholinesterase Catalytic Cycle cluster_1 Carbamate Inhibition Pathway ACh Acetylcholine (ACh) ACh_AChE ACh-AChE Complex ACh->ACh_AChE Binds to AChE_Active Active AChE AChE_Active->ACh_AChE Carbamate_AChE Carbamate-AChE Complex AChE_Active->Carbamate_AChE Acetylated_AChE Acetylated AChE ACh_AChE->Acetylated_AChE Hydrolysis Choline Choline ACh_AChE->Choline Releases Acetylated_AChE->AChE_Active Rapid Deacetylation Acetic_Acid Acetic Acid Acetylated_AChE->Acetic_Acid Releases Carbamate Carbamate Inhibitor Carbamate->Carbamate_AChE Binds to Carbamylated_AChE Carbamylated AChE (Inactive) Carbamate_AChE->Carbamylated_AChE Carbamylation Alcohol Alcohol/ Phenol Carbamate_AChE->Alcohol Releases Carbamylated_AChE->AChE_Active Slow Spontaneous Hydrolysis (Decarbamylation)

Figure 1: Acetylcholinesterase Inhibition by Carbamates

Non-Cholinergic Mechanisms of Action

While cholinesterase inhibition is a primary mechanism, several carbamate-containing compounds exert their biological effects through other pathways.

Modulation of the Nrf2 Signaling Pathway

Exposure to certain carbamates can induce oxidative stress, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Oxidative stress caused by carbamates can lead to the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes.[10]

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Carbamate Carbamate Compound ROS Reactive Oxygen Species (ROS) Carbamate->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Cysteine Residues on Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucl->ARE Binds to Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression Upregulates

Figure 2: Nrf2 Signaling Pathway Activation by Carbamates
Endocrine Disruption

Certain carbamate pesticides have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproductive function.[4] For instance, some carbamates have been shown to affect steroidogenesis and spermatogenesis, though the precise molecular mechanisms are still under investigation.[4]

Quantitative Data on Carbamate Activity

The inhibitory potency of carbamate compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant for the inhibitor-enzyme complex. Lower values for both parameters indicate higher potency.

CompoundTarget EnzymeIC50 (µM)Ki (nM)Reference
Pirimicarb AChE0.87-[11]
Carbaryl AChE0.19-[11]
Rivastigmine AChE4.5-[3]
BChE0.03-[3]
Bambuterol BChE0.017-[12]
Physostigmine AChE0.0150.96 ± 2.18[3][13]
BChE0.003-[3]
Donepezil (non-carbamate reference) AChE0.023-[3]
Galantamine (non-carbamate reference) AChE0.52-[3]
BChE2.09-[3]
Compound 8 (biscarbamate) AChE--[7]
BChE--[7]
Compound 13 (biscarbamate) BChE--[7]
Compound 16 (biscarbamate) BChE--[7]
Compound 17 (biscarbamate) BChE--[7]
Various Salicylanilide (thio)carbamates AChE38 - 90-[2]
BChE1.60 - 311.0-[2]
Various Carbamate Derivatives (1-8) AChE-12.0 ± 2.01 to 61.3 ± 2.59[11]

Note: The absence of a value indicates that it was not reported in the cited source. The potency of carbamates can vary significantly based on their chemical structure.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution

  • Phosphate buffer (pH 8.0)

  • Test carbamate compound solutions at various concentrations

  • Positive control (e.g., physostigmine)

  • Negative control (solvent vehicle)

Procedure:

  • Preparation: Prepare all solutions in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • DTNB solution

    • Test compound solution (or positive/negative control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellmans_Assay_Workflow start Start prep Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compounds start->prep plate Pipette AChE, DTNB, and Test Compound/Control into 96-well plate prep->plate preincubate Pre-incubate plate (e.g., 15 min at 25°C) plate->preincubate initiate Initiate reaction by adding ATCI preincubate->initiate measure Measure absorbance at 412 nm kinetically in a microplate reader initiate->measure analyze Calculate reaction rates and % inhibition measure->analyze determine_ic50 Determine IC50 value from dose-response curve analyze->determine_ic50 end End determine_ic50->end

Figure 3: Experimental Workflow for Ellman's Assay
Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a carbamate compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test carbamate compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Target receptor preparation (e.g., membrane homogenates)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test carbamate compound

  • Incubation buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prep Prepare Reagents: Receptor prep, Radioligand, Test Compound, Buffers start->prep incubate Incubate Receptor, Radioligand, and Test Compound prep->incubate separate Separate bound from free ligand via vacuum filtration incubate->separate wash Wash filters with ice-cold buffer separate->wash count Measure radioactivity with a scintillation counter wash->count analyze Calculate specific binding and % displacement count->analyze determine_ki Determine IC50 and calculate Ki value analyze->determine_ki end End determine_ki->end

Figure 4: Experimental Workflow for Radioligand Receptor Binding Assay
Cellular Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a carbamate compound on the metabolic activity of living cells, which is an indicator of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • 96-well cell culture plate

  • Cell line of interest

  • Cell culture medium

  • Test carbamate compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carbamate compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with various concentrations of carbamate seed->treat incubate_compound Incubate for a defined period (e.g., 24-72h) treat->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan incubate_mtt->solubilize measure Measure absorbance (500-600 nm) solubilize->measure analyze Calculate % cell viability and determine IC50 measure->analyze end End analyze->end

Figure 5: Experimental Workflow for MTT Cellular Viability Assay

Conclusion

The mechanism of action of carbamate-containing compounds is multifaceted, with the inhibition of cholinesterases being the most prominent and well-studied pathway. However, their ability to modulate other signaling pathways, such as the Nrf2-mediated antioxidant response, and to act as endocrine disruptors highlights the complexity of their biological interactions. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the rational design of novel therapeutic agents and for assessing the toxicological risks of carbamate-based pesticides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

In-Depth Technical Guide to the Solubility Profile of tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl (4-bromopyridin-2-yl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from its synthesis and provides a general, robust experimental protocol for determining its solubility in various solvents. This guide is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 207799-10-8
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, in a dark, inert atmosphere

Solubility Profile

Specific quantitative solubility data for this compound is not extensively reported in the available literature. However, qualitative solubility can be inferred from documented synthesis procedures. The synthesis of this compound involves dissolution in anhydrous tetrahydrofuran (THF) and extraction with ethyl acetate (EtOAc), indicating its solubility in these organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityBasis
Tetrahydrofuran (THF)SolubleUsed as a reaction solvent during synthesis.[2]
Ethyl Acetate (EtOAc)SolubleUsed for extraction during the work-up phase of the synthesis.[2]
WaterInsoluble/Slightly SolubleInferred from the use of aqueous solutions for washing during synthesis work-up, where the compound remains in the organic phase.[2]
HexaneLikely SolubleOften used in combination with ethyl acetate for chromatography of similar compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of an organic compound like this compound. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Calibration Curve:

    • Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.

    • Plot a calibration curve of the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted solution using the same analytical method used for the calibration standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature (often expressed in mg/mL or g/100 mL).

Synthesis Workflow

The synthesis of this compound is a key process for its availability in research. The following diagram illustrates the general workflow for its chemical synthesis.

Synthesis_Workflow Reactants 4-bromopyridin-2-amine Di-tert-butyl dicarbonate Reaction_Vessel Anhydrous THF -5°C to Room Temp Reactants->Reaction_Vessel Add to Quenching Quench with Saturated Ammonium Chloride Solution Reaction_Vessel->Quenching Reaction Mixture Extraction Extract with Ethyl Acetate (EtOAc) Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous Sodium Sulfate Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Product tert-Butyl (4-bromopyridin-2-yl)carbamate Concentration->Product

Caption: Synthesis workflow for this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides essential qualitative information and a detailed experimental protocol for its determination. The provided synthesis workflow also offers valuable insight into the handling and purification of this compound. For drug development professionals, understanding the solubility characteristics is crucial for formulation, and the outlined protocol provides a reliable method to generate this critical data in-house. Researchers and scientists can utilize this information to select appropriate solvents for reactions, purification, and analytical studies.

References

Methodological & Application

Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate

Introduction

The protection of amino groups is a fundamental and critical step in multi-step organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] 2-Amino-4-bromopyridine is a versatile bifunctional building block, featuring a nucleophilic amino group and a bromine atom that can participate in various cross-coupling reactions.[2][] The selective protection of the amino group is often a prerequisite for subsequent functionalization at the bromine-substituted position.

This application note provides a detailed protocol for the synthesis of this compound from 2-amino-4-bromopyridine using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent. This intermediate is valuable for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds used in drug discovery.[][4]

Reaction Scheme

The synthesis involves the reaction of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate in the presence of a strong base to yield the N-Boc protected product.

Caption: Boc-protection of 2-amino-4-bromopyridine.

Experimental Protocol

This protocol details the procedure for the Boc-protection of 2-amino-4-bromopyridine.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2-Amino-4-bromopyridine173.01519 mg3.00
Di-tert-butyl dicarbonate ((Boc)₂O)218.25654 mg3.00
Lithium bis(trimethylsilyl)amide (LHMDS)167.336.0 mL (1M in THF/Hexane)6.00
Anhydrous Tetrahydrofuran (THF)-15 mL-
Saturated aq. NH₄Cl solution-20 mL-
Ethyl Acetate (EtOAc)-As needed-
Water (H₂O)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Cooling bath (ice/salt or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and drying

Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-bromopyridine (519 mg).

  • Solvent Addition: Add anhydrous THF (15 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.

  • Base Addition: Slowly add a 1 M solution of LHMDS in hexane (6.0 mL) dropwise to the stirred solution at -5 °C. Stir the resulting mixture at this temperature for 10 minutes.[5]

  • Reagent Addition: Add di-tert-butyl dicarbonate (654 mg) to the reaction mixture in one portion.[5]

  • Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude product.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though the cited procedure indicates high purity of the crude product.

Quantitative Data Summary
CompoundStarting AmountProduct Yield (mg)Product Yield (%)Purity
This compound519 mg¹~787 mg (calc.)96%[5]>98%
¹ Corresponds to 2-amino-4-bromopyridine.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

experimental_workflow setup 1. Dissolve 2-amino-4-bromopyridine in anhydrous THF under N2 cool 2. Cool solution to -5 °C setup->cool add_base 3. Add LHMDS solution dropwise, stir for 10 min cool->add_base add_boc 4. Add (Boc)2O add_base->add_boc react 5. Warm to RT, stir for 1 hr add_boc->react quench 6. Quench with sat. aq. NH4Cl react->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with H2O and Brine extract->wash dry 9. Dry (Na2SO4) and Concentrate wash->dry product 10. Obtain tert-Butyl (4-bromopyridin-2-yl)carbamate dry->product

Caption: Workflow for the Boc-protection of 2-amino-4-bromopyridine.

Logical Relationship Diagram

This diagram shows the role of Boc-protection in enabling further synthetic transformations.

logical_relationship cluster_0 Synthetic Strategy start 2-Amino-4-bromopyridine (Bifunctional) protect Boc-Protection of Amino Group start->protect intermediate tert-Butyl (4-bromopyridin-2-yl)carbamate protect->intermediate functionalize Functionalization at C4 (e.g., Suzuki, Buchwald Coupling) intermediate->functionalize deprotect Deprotection (Acidic Conditions) functionalize->deprotect final_product Complex Target Molecule (e.g., Kinase Inhibitor) deprotect->final_product

Caption: Role of Boc-protection in multi-step synthesis.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules.

  • Pharmaceutical Intermediate: The protected compound serves as a crucial building block for developing novel therapeutic agents. The bromine atom can be readily substituted via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[]

  • Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system. The pyridine scaffold is a common motif in many biologically active compounds.[]

  • Agrochemicals: Similar to its applications in pharmaceuticals, this intermediate can be used to construct novel pesticides and herbicides.

Safety Precautions

  • 2-Amino-4-bromopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • LHMDS: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. Must be handled under an inert atmosphere.

  • Di-tert-butyl dicarbonate: Flammable solid. Causes serious eye irritation.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for the Suzuki Cross-Coupling of tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols and data for the use of tert-butyl (4-bromopyridin-2-yl)carbamate as a key building block in palladium-catalyzed Suzuki cross-coupling reactions. The resulting 4-aryl-2-(Boc-amino)pyridine scaffolds are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to a wide range of biologically active molecules.[1] The Boc-protecting group offers the advantage of temporarily masking the reactive 2-amino group, preventing potential side reactions and allowing for selective functionalization at the 4-position of the pyridine ring.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2-(Boc-amino)pyridine product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki cross-coupling of this compound with a variety of arylboronic acids. Please note that yields are illustrative and can vary based on the specific substrate and optimized reaction conditions.

Table 1: Reagents for Suzuki Cross-Coupling

ReagentRoleTypical Amount
This compoundAryl Halide1.0 equivalent
Arylboronic AcidCoupling Partner1.1 - 1.5 equivalents
Palladium CatalystCatalyst1 - 5 mol%
BaseActivates Boronic Acid2.0 - 3.0 equivalents
SolventReaction MediumAnhydrous, Degassed

Table 2: Representative Conditions and Yields for the Suzuki Cross-Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (4:1)1001692
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901488
43-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951283
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)DMF1101878

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow for Suzuki Cross-Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow Combine Reactants Combine Aryl Bromide, Boronic Acid, Base, Catalyst Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Cool & Quench Cool & Quench Heat & Stir->Cool & Quench Extraction Extraction Cool & Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for Suzuki coupling.

References

Applications of tert-Butyl (4-bromopyridin-2-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromopyridin-2-yl)carbamate is a versatile heterocyclic building block crucial in the discovery and development of novel therapeutic agents. Its unique structure, featuring a pyridine core with a bromine atom at the 4-position and a Boc-protected amine at the 2-position, offers medicinal chemists a strategic platform for molecular elaboration. The bromine atom serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the Boc-protected amine allows for controlled manipulation of the 2-amino group. This combination of functionalities makes it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological targets, particularly protein kinases.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of 4-aryl-2-aminopyridine derivatives. This structural motif is a common scaffold found in numerous kinase inhibitors. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position, followed by deprotection of the Boc group to liberate the 2-amino functionality. This 2-aminopyridine core can then engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.

Kinase Inhibitor Synthesis

The 4-aryl-2-aminopyridine scaffold has been successfully employed in the development of inhibitors for several kinase families, including but not limited to:

  • MEK (Mitogen-activated protein kinase kinase): Inhibitors of MEK1 and MEK2 are of significant interest for the treatment of various cancers.

  • JAK (Janus kinase): Selective JAK inhibitors have shown therapeutic potential in myeloproliferative neoplasms and inflammatory diseases.

  • JNK (c-Jun N-terminal kinase): JNK inhibitors are being investigated for their roles in neurodegenerative diseases and cancer.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the 4-position, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Representative Biological Activity

The following table summarizes the in vitro inhibitory activity of a representative 4-aryl-2-aminopyridine derivative synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)
Compound 1 JAK29

Compound 1 is a representative 4-aryl-2-aminopyridine derivative.

Experimental Protocols

Synthesis of tert-Butyl (4-arylpyridin-2-yl)carbamate via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (4-arylpyridin-2-yl)carbamate.

Boc-Deprotection of tert-Butyl (4-arylpyridin-2-yl)carbamate

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free 2-aminopyridine.

Materials:

  • tert-Butyl (4-arylpyridin-2-yl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure using Trifluoroacetic Acid:

  • Dissolve the tert-butyl (4-arylpyridin-2-yl)carbamate in dichloromethane.

  • Add trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-arylpyridin-2-amine.

Procedure using HCl in Dioxane:

  • Dissolve the tert-butyl (4-arylpyridin-2-yl)carbamate in 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane and stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Work up as described in the TFA procedure to isolate the final product.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Incubate for a predetermined time at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified duration.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start tert-Butyl (4-bromopyridin-2-yl)carbamate suzuki Suzuki-Miyaura Coupling start->suzuki intermediate tert-Butyl (4-arylpyridin-2-yl)carbamate suzuki->intermediate deprotection Boc-Deprotection intermediate->deprotection final_compound 4-Arylpyridin-2-amine (Final Compound) deprotection->final_compound assay_prep In Vitro Kinase Assay Setup final_compound->assay_prep incubation Incubation with Kinase & ATP assay_prep->incubation data_analysis Data Analysis (IC50 Determination) incubation->data_analysis

Caption: Synthetic and biological evaluation workflow.

signaling_pathway ext_signal Extracellular Signal receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor 4-Aryl-2-aminopyridine Inhibitor inhibitor->mek

Caption: Inhibition of the MAPK/ERK signaling pathway.

tert-Butyl (4-bromopyridin-2-yl)carbamate as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: tert-Butyl (4-bromopyridin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile bifunctional building block crucial in the synthesis of pharmaceutical intermediates. Its structure incorporates a pyridine ring functionalized with a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This arrangement allows for selective, sequential functionalization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino moieties. The Boc-protected amine provides stability during these transformations and can be readily deprotected for subsequent derivatization.

This building block is particularly valuable in the construction of substituted 2-aminopyridine scaffolds, which are privileged structures in medicinal chemistry and are core components of numerous kinase inhibitors used in oncology and immunology.[1][]

Physicochemical Properties

The key properties of this compound are summarized below.[3][4]

PropertyValue
CAS Number 207799-10-8
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
Appearance Solid
Boiling Point 296.7°C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[5]

Synthesis of this compound

The title compound is readily synthesized from commercially available 2-amino-4-bromopyridine through a standard Boc-protection protocol.

Protocol 1: Synthesis from 2-Amino-4-bromopyridine

This protocol is adapted from established procedures for the Boc-protection of aminopyridines.[6]

Experimental Workflow

cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve 4-bromopyridin-2-amine in anhydrous THF add_base Cool to -5 °C and add LiHMDS (1M in hexane) start->add_base add_boc Add Di-tert-butyl dicarbonate (Boc)₂O add_base->add_boc warm Warm to room temperature and stir for 1 hour add_boc->warm quench Quench with saturated NH₄Cl solution warm->quench extract Extract with Ethyl Acetate (EtOAc) quench->extract wash Wash organic layers with water and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry product Obtain tert-Butyl (4-bromopyridin-2-yl)carbamate dry->product

Caption: Workflow for the synthesis of the title compound.

Reagents and Materials

ReagentM.W.QuantityMolesEquiv.
4-Bromopyridin-2-amine173.01519 mg3.01.0
Anhydrous THF-15 mL--
Lithium bis(trimethylsilyl)amide (1M)167.336 mL6.02.0
Di-tert-butyl dicarbonate218.25654 mg3.01.0

Procedure

  • To a solution of 4-bromopyridin-2-amine (519 mg, 3.0 mmol) in anhydrous THF (15 mL), slowly add lithium bis(trimethylsilyl)amide (1 M solution in hexane, 6.0 mL, 6.0 mmol) at -5 °C.

  • Stir the reaction mixture at this temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (654 mg, 3.0 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 1 hour.[6]

Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the target product.[6]

    • Typical Yield: 96%[6]

Applications in Cross-Coupling Reactions

The bromine atom at the C4 position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl bromide with an organoboron compound.[7] This reaction is widely used to synthesize biaryl and heterobiaryl scaffolds common in pharmaceutical agents.[8]

General Reaction Scheme

start <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11680626&t=l' />td>tr><tr><td>tert-Butyl (4-bromopyridin-2-yl)carbamatetd>tr>table>> plus1 + start->plus1 boronic R-B(OH)₂ plus1->boronic catalyst Pd Catalyst Ligand, Base Solvent, Heat boronic:e->catalyst:w end <<table><tr><td><imgsrc='https://www.chem.ucla.edu/~harding/IGOC/B/boc01.png'width='100'/>td><tdrowspan='2'>-Rtd>tr><tr><td>N<br/>|td>tr>table>> catalyst:e->end:w

Caption: General scheme of the Suzuki coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling This is a representative protocol based on established methods for similar bromopyridine substrates.[7][9] Optimization may be required for specific boronic acids.

Materials

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure

  • In a dry Schlenk flask, combine this compound, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

  • Monitor reaction progress by TLC or LC-MS.

Work-up and Purification

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Typical Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent
Data is based on reactions with structurally similar bromopyridines and serves as a guide.[8]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[11] This reaction is paramount for synthesizing N-aryl and N-heteroaryl amines, which are key intermediates in drug discovery.[12]

Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L₂ ox_add [Ar(Br)-Pd(II)L₂] pd0->ox_add amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ ox_add->amine_complex amido_complex [Ar-Pd(II)L₂(NR¹R²)] amine_complex->amido_complex amido_complex->pd0 product Ar-NR¹R² amido_complex->product amido_complex->base_h arbr->ox_add amine->amine_complex base->amido_complex

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination This protocol is a generalized procedure based on literature examples for related bromopyridines.[11][13]

Materials

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., dppp, tBu₃P·HBF₄; 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure

  • To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent, followed by this compound and the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[11]

  • Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[13]

  • Purify the crude product by flash chromatography.[13]

Typical Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield
Pd(OAc)₂ (5)dppp (10)NaOt-Bu (2.2)TolueneReflux91%
Pd(OAc)₂ (5)dppp (5)NaOt-Bu (2.0)Toluene80 °C93%
Pd(OAc)₂ (5)dppp (10)NaOt-Bu (2.0)Toluene80 °C55%
Data is for the coupling of various amines with a structurally similar tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate substrate and indicates expected reactivity.[13]

Pathway to Pharmaceutical Intermediates

The functionalized 2-(Boc-amino)-4-substituted-pyridines produced from these reactions are valuable intermediates. Subsequent removal of the Boc protecting group under acidic conditions (e.g., with TFA or HCl) uncovers the primary amine, which can then be used in amide couplings or other transformations to build the final active pharmaceutical ingredient (API). This strategy is a cornerstone in the synthesis of many kinase inhibitors.

Logical Synthesis Pathway

cluster_coupling Palladium-Catalyzed Cross-Coupling start tert-Butyl (4-bromopyridin-2-yl)carbamate suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (with HNR¹R²) start->buchwald intermediate 4-Substituted-2-(Boc-amino)pyridine (Key Intermediate) suzuki->intermediate buchwald->intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection final_scaffold 4-Substituted-pyridin-2-amine (API Scaffold) deprotection->final_scaffold

References

Protecting the Path Forward: Experimental Protocols for Boc-Protection of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and organic synthesis, the strategic protection of functional groups is a cornerstone of efficient and successful molecular construction. For researchers and scientists working with bromopyridines, key intermediates in the synthesis of numerous active pharmaceutical ingredients, the tert-butoxycarbonyl (Boc) protection of the amino group is a critical step. This application note provides detailed experimental protocols, quantitative data summaries, and visual guides to facilitate the seamless Boc-protection of various bromopyridine isomers.

The introduction of a Boc group to a bromopyridine serves to temporarily mask the reactivity of the amino group, preventing unwanted side reactions during subsequent synthetic transformations.[1] This allows for greater control over the synthetic route, leading to higher yields and purer final products. The choice of reaction conditions is crucial and is often dictated by the specific isomer of bromopyridine and its inherent electronic properties.

Summary of Reaction Conditions and Yields

The following tables summarize various experimental conditions and corresponding yields for the Boc-protection of different bromopyridine substrates. These tables are designed to provide researchers with a quick reference guide to select the most appropriate starting point for their specific application.

SubstrateReagentsSolventBaseCatalystTime (h)Temp (°C)Yield (%)Reference
2-Amino-5-bromopyridine(Boc)₂O, NaHMDSTHFNaHMDS-0.52085[2]
3-Aminopyridine(Boc)₂O, EDCI, HOBTDichloromethaneTEA-1RT85[3]
4-Aminopyridine(Boc)₂O, EDCI, HOBTDichloromethaneTEA-0.5RT90[4]
Aminopyridine (general)(Boc)₂ODichloromethaneTEADMAP (cat.)8RT60[3]
General Amines(Boc)₂OH₂O/MeOH/TEA (10:10:7)TEA-165590-97[5]

Note: RT = Room Temperature, Boc₂O = Di-tert-butyl dicarbonate, NaHMDS = Sodium bis(trimethylsilyl)amide, THF = Tetrahydrofuran, EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT = Hydroxybenzotriazole, TEA = Triethylamine, DMAP = 4-Dimethylaminopyridine.

Detailed Experimental Protocols

Below are detailed, step-by-step protocols for the Boc-protection of bromopyridines under various conditions.

Protocol 1: Standard Boc-Protection with Triethylamine

This protocol is a general and widely applicable method for the Boc-protection of aminobromopyridines.

Materials:

  • Aminobromopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aminobromopyridine in DCM or THF.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate to the mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Boc-Protection for Less Reactive Aminobromopyridines

This protocol is recommended for less nucleophilic aminobromopyridines where the standard conditions may result in slow or incomplete reactions.[3]

Materials:

  • Aminobromopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminobromopyridine in DCM.

  • Add triethylamine and a catalytic amount of DMAP to the solution.[3]

  • Add di-tert-butyl dicarbonate to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Boc-Protection using a Strong Base for Deprotonation

This method is suitable for certain isomers and can provide high yields in a short reaction time.[2]

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.1 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-5-bromopyridine in THF and cool to 0 °C.

  • Add NaHMDS solution dropwise and stir for 5 minutes at 0 °C.[2]

  • Add di-tert-butyl dicarbonate in portions.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.[2]

  • Quench the reaction with water and neutralize to pH 7-8 with ice-cold 1N HCl.[2]

  • Extract the product with EtOAc.

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Visualizing the Process

To further aid in the understanding of the Boc-protection process, the following diagrams illustrate the key chemical transformations and workflows.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Bromopyridine-NH2 Bromopyridine-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Bromopyridine-NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Base Base (e.g., TEA) Base->Tetrahedral_Intermediate Proton Abstraction Boc_Bromopyridine Boc-Protected Bromopyridine Tetrahedral_Intermediate->Boc_Bromopyridine Collapse Byproducts t-BuOH + CO₂ + [Base-H]⁺ Tetrahedral_Intermediate->Byproducts Elimination

Caption: Mechanism of base-catalyzed Boc protection.

Experimental_Workflow A 1. Dissolve Bromopyridine in Solvent B 2. Add Base (e.g., TEA) A->B C 3. Add (Boc)₂O B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with NaHCO₃, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product: Boc-Protected Bromopyridine G->H

Caption: General experimental workflow for Boc protection.

Protocol_Selection Start Start: Choose Protocol Is_Substrate_Reactive Is the aminobromopyridine electronically rich/standard reactivity? Start->Is_Substrate_Reactive Use_Standard Use Protocol 1: Standard Conditions (TEA) Is_Substrate_Reactive->Use_Standard Yes Use_Catalytic Use Protocol 2: DMAP-Catalyzed Is_Substrate_Reactive->Use_Catalytic No/Slow Reaction Consider_Strong_Base Is a rapid reaction with high yield critical? Use_Standard->Consider_Strong_Base Use_Catalytic->Consider_Strong_Base Use_Strong_Base Consider Protocol 3: Strong Base (NaHMDS) Consider_Strong_Base->Use_Strong_Base Yes End Proceed with Selected Protocol Consider_Strong_Base->End No Use_Strong_Base->End

Caption: Decision tree for selecting a Boc-protection protocol.

These protocols and guidelines are intended to serve as a valuable resource for researchers in the field of drug development and organic synthesis. By providing clear, concise, and data-supported methodologies, we aim to streamline the process of Boc-protection for bromopyridines, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for tert-Butyl (4-bromopyridin-2-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromopyridin-2-yl)carbamate is a versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a bromine atom on the pyridine ring, which serves as a handle for various palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which can be deprotected under acidic conditions to reveal a primary amine. This combination of functionalities makes it a valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The Boc protecting group enhances the solubility of the molecule in organic solvents and modulates the reactivity of the pyridine nitrogen, often leading to cleaner reactions and higher yields compared to the unprotected 2-aminopyridine counterpart.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Miyaura borylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Key Applications

This compound is primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring.

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A [label="this compound", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

B [label="Miyaura Borylation", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C [label="Suzuki-Miyaura Coupling", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; D [label="Buchwald-Hartwig Amination", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; E [label="Sonogashira Coupling", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

F [label="Boc-protected\n4-borylpyridin-2-amine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; G [label="Boc-protected\n4-aryl/vinylpyridin-2-amine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H [label="Boc-protected\n4-aminopyridin-2-amine derivatives", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; I [label="Boc-protected\n4-alkynylpyridin-2-amine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

A -- B [label="[Pd], B2pin2"]; A -- C [label="[Pd], R-B(OH)2"]; A -- D [label="[Pd], R2NH"]; A -- E [label="[Pd], [Cu], R-C≡CH"];

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Start tert-Butyl (4-bromopyridin-2-yl)carbamate Reagents Palladium Catalyst + Ligand + Base + Coupling Partner Start->Reagents 1. Add Process Inert Atmosphere (Argon or Nitrogen) Degassed Solvent Heating Reagents->Process 2. React Workup Quenching Aqueous Extraction Drying & Concentration Column Chromatography Process->Workup 3. Isolate Product Coupled Product Workup->Product 4. Purify

Miyaura Borylation

This reaction introduces a boronic ester functionality at the 4-position of the pyridine ring, transforming the aryl bromide into a versatile building block for subsequent Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling

This powerful carbon-carbon bond-forming reaction couples the 4-position of the pyridine ring with a variety of aryl or vinyl boronic acids or esters.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond at the 4-position, allowing for the introduction of a wide range of primary and secondary amines.

Sonogashira Coupling

Data Presentation

The following tables summarize reaction conditions and yields for cross-coupling reactions involving this compound and analogous compounds.

Table 1: Miyaura Borylation of this compound

EntryBorylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Bis(pinacolato)diboron[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (4.4)Potassium AcetateDioxane801.5Not Reported

Table 2: Suzuki-Miyaura Coupling of this compound

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Potassium vinyltrifluoroboratePd(dppf)Cl₂·CH₂Cl₂ (not specified)Cs₂CO₃Dioxane/Water1007Not Reported
22-Aminopyridine-4-boronic acid pinacol esterNot specifiedK₃PO₄1,4-Dioxane/WaterNot specifiedNot specifiedNot Reported

Table 3: Buchwald-Hartwig Amination of an Analogous Bromopyridine Substrate *

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MethylaminePd(OAc)₂ (5)dppp (5)NaOt-BuToluene801477[1]
2DimethylaminePd(OAc)₂ (5)dppp (5)NaOt-BuToluene801476[1]
3IsopropylaminePd(OAc)₂ (5)dppp (5)NaOt-BuToluene801493[1]
4EthylaminePd(OAc)₂ (5)dppp (5)NaOt-BuToluene801470[1]
5PropylaminePd(OAc)₂ (5)dppp (5)NaOt-BuToluene801473[1]

*Data is for the amination of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, a structurally similar substrate.[1]

Experimental Protocols

Synthesis of this compound

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A [label="2-Amino-4-bromopyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="Di-tert-butyl dicarbonate (Boc)2O", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; C [label="Base (e.g., LHMDS)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; D [label="Solvent (e.g., THF)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

E [label="Reaction Mixture", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

F [label="this compound", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

A -- E; B -- E; C -- E; D -- E; E -- F [label="Stirring at RT"]; } caption: Synthesis of the title compound.

Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1 M solution in THF or hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C.

  • Slowly add LHMDS (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

General Protocol for Miyaura Borylation

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (3-5 mol%).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and stir for 1.5-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid or ester derivative (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-3 eq)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Stir for the required time, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly useful and adaptable reagent for the synthesis of substituted 2-aminopyridines. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an important tool for the construction of molecular libraries in drug discovery and for the synthesis of complex targets in academic and industrial research. The protocols provided herein serve as a guide for the effective utilization of this valuable synthetic building block. Researchers should note that reaction conditions may require optimization for specific substrates and scales.

References

The Role of tert-Butyl (4-bromopyridin-2-yl)carbamate in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl (4-bromopyridin-2-yl)carbamate is a key building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its unique structural features, including a Boc-protected amine and a reactive bromine atom on a pyridine core, make it an ideal starting material for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in the discovery of kinase inhibitors, a critical class of drugs for the treatment of cancer, inflammatory disorders, and other diseases.

Application Notes

The 2-aminopyridine moiety, accessible from this compound after deprotection, is a well-established pharmacophore in the design of kinase inhibitors. This structural motif is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The bromine atom at the 4-position provides a convenient handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of different regions of the kinase active site to enhance potency and selectivity.

One prominent application of this scaffold is in the development of p38 MAP kinase inhibitors . p38 MAP kinase is a key enzyme in the regulation of pro-inflammatory cytokine production, making it a prime target for anti-inflammatory drugs. Additionally, derivatives of 2-aminopyridine have been explored as inhibitors of other kinases, including Interleukin-1 receptor-associated kinase 4 (IRAK4) , which is implicated in inflammatory diseases and certain cancers.

Key Advantages in Drug Discovery:

  • Versatile Synthetic Handle: The bromo-substituent allows for the introduction of a wide range of chemical groups to probe the kinase active site.

  • Privileged Scaffold: The 2-aminopyridine core is a known hinge-binding motif, increasing the probability of kinase inhibition.

  • Tunable Properties: Modifications to the scaffold can be used to optimize pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Representative Biological Data

The following table summarizes the in vitro activity of a series of 2-acylaminopyridin-4-ylimidazoles, structural analogs synthesized from 2-aminopyridine derivatives, as inhibitors of p38α MAP kinase and their effect on TNF-α release in human whole blood.

Compound IDR Group (at 2-Amino)p38α IC50 (nM)TNF-α Inhibition IC50 (nM)
1a -H150250
1b -C(O)CH₃3080
1c -C(O)Ph2565
1d -SO₂CH₃200450

Data is representative and compiled from analogous series in published literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its commercially available precursor, 2-amino-4-bromopyridine.

Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 2-amino-4-bromopyridine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the diversification of the this compound scaffold.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system (e.g., 3:1 dioxane:water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield the free 2-aminopyridine.

Materials:

  • Boc-protected pyridine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (if using TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 2-aminopyridine derivative.

Visualizations

experimental_workflow start This compound suzuki Suzuki Cross-Coupling (with Arylboronic Acid) start->suzuki Pd Catalyst, Base deprotection Boc Deprotection (TFA or HCl) suzuki->deprotection final_product 2-Amino-4-arylpyridine (Kinase Inhibitor Scaffold) deprotection->final_product p38_mapk_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3/6 stress->mkk Activation p38 p38 MAPK mkk->p38 Phosphorylation mk2 MK2 p38->mk2 Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mk2->cytokines Increased Expression inhibitor 2-Aminopyridine-based p38 Inhibitor inhibitor->p38 Inhibition

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds using tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes to a variety of novel heterocyclic compounds starting from the versatile building block, tert-butyl (4-bromopyridin-2-yl)carbamate. The protocols focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as subsequent cyclization strategies to construct fused heterocyclic systems. These compounds are of significant interest in drug discovery, particularly as kinase inhibitors.

Biological Context and Applications

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The synthetic routes described herein provide access to derivatives that can be screened for inhibitory activity against therapeutically relevant kinases. For instance, substituted 2-aminopyridines have been identified as potent inhibitors of Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Histone Deacetylases (HDACs).[3][4][5][6][7] Inhibition of these targets can modulate key signaling pathways implicated in cancer cell proliferation, survival, and differentiation, such as the JAK/STAT and Wnt/β-catenin pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality prevents undesired side reactions and can be readily removed under acidic conditions if required for subsequent synthetic steps.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl and heteroaryl moieties using boronic acids or their esters.[8][9]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O802085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O801892
33-Cyanophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O1001678
42-Thiopheneboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃DME/H₂O902488
53-Pyridinylboronic acidPd(OAc)₂ (4)XPhos (8)K₃PO₄THF/H₂O702275
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing the introduction of a diverse range of primary and secondary amines at the 4-position of the pyridine ring.[10][11][12]

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001891
2MorpholinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1102487
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH902082
4CyclopropylaminePd(OAc)₂ (5)dppf (10)NaOtBuToluene801455[12]
5IsopropylaminePd(OAc)₂ (5)dppp (5)NaOtBuToluene801493[12]
6Dimethylamine (aq. solution)Pd(OAc)₂ (5)dppp (5)NaOtBuToluene801498[12]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines which are valuable intermediates for further transformations.[13][14][15]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF601294
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (6)DIPAToluene701689
31-HexynePd(OAc)₂ (2)CuI (4)i-Pr₂NEtDMF801085
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NAcetonitrile501891
54-MethoxyphenylacetylenePd(PPh₃)₄ (4)CuI (6)PiperidineTHF651493

Synthesis of Fused Heterocyclic Systems

The functionalized 2-aminopyridine derivatives obtained from the cross-coupling reactions can serve as precursors for the synthesis of novel fused heterocyclic compounds through intramolecular cyclization reactions.

Synthesis of Pyrido[4,3-b]indoles

Pyrido[4,3-b]indoles (γ-carbolines) can be synthesized from the products of Sonogashira coupling followed by an intramolecular cyclization. For example, the coupling of this compound with an appropriately substituted alkyne can be followed by a base- or metal-catalyzed cyclization to furnish the tricyclic core.

Synthesis of Pyrido[3,4-d]pyridazines

Pyrido[3,4-d]pyridazine derivatives, which are known to exhibit kinase inhibitory activity, can be accessed from suitably functionalized 2-aminopyridines.[16][17][18] A potential synthetic route involves the reaction of a 4-substituted-2-aminopyridine with a 1,2-dicarbonyl compound or its equivalent, followed by cyclocondensation.

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Isolation A Reaction Setup B Inert Atmosphere A->B Evacuate/Backfill C Reagent Addition B->C Add Reagents D Reaction C->D Heating/Stirring E Work-up & Purification D->E Quenching, Extraction, Chromatography F Characterization E->F NMR, MS, etc.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The specified solvent system (e.g., 1,4-dioxane/water) is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., dppp), and base (e.g., NaOtBu). Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated with stirring at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.[12]

Protocol 3: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in the specified solvent are added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), and the base (e.g., Et₃N) under an inert atmosphere. The reaction mixture is stirred at the indicated temperature for the given time. After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonia and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Signaling Pathway Visualizations

The novel heterocyclic compounds synthesized via these routes can be evaluated as inhibitors of various kinase-mediated signaling pathways implicated in cancer.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[19] Aberrant activation of this pathway is linked to various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription pSTAT->Gene Transcriptional Regulation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK Inhibition Wnt_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt ReceptorComplex Frizzled/LRP5/6 Wnt->ReceptorComplex Binding Dsh Dsh ReceptorComplex->Dsh Activation Dsh->DestructionComplex Inhibition betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF betaCatenin_on->TCF_LEF Binding TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CDK9_HDAC CDK9 CDK9/CycT1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II RNAPII->pRNAPII Elongation Transcriptional Elongation pRNAPII->Elongation Apoptosis Apoptosis Elongation->Apoptosis Anti-apoptotic genes HDAC HDACs Histones Acetylated Histones HDAC->Histones Deacetylation DeacetylatedHistones Deacetylated Histones Histones->DeacetylatedHistones Silencing Gene Silencing DeacetylatedHistones->Silencing Silencing->Apoptosis Pro-apoptotic genes Inhibitor Dual CDK9/HDAC Inhibitor Inhibitor->CDK9 Inhibitor->HDAC

References

Application of tert-Butyl (4-bromopyridin-2-yl)carbamate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (4-bromopyridin-2-yl)carbamate is a versatile bifunctional building block increasingly utilized in the synthesis of advanced organic materials for electronic and optoelectronic applications. Its unique structure, featuring a reactive bromine atom amenable to cross-coupling reactions and a Boc-protected amine, allows for the strategic introduction of a pyridine-based unit into conjugated systems. This pyridine moiety is a key component in many high-performance materials used in organic light-emitting diodes (OLEDs), particularly as a core for thermally activated delayed fluorescence (TADF) emitters and as a component of hole transport materials (HTMs).

The bromine atom at the 4-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, respectively, facilitating the construction of complex molecular architectures with tailored electronic properties. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group offers synthetic flexibility, allowing for its removal under specific conditions to enable further functionalization or to yield the final target material. Pyridine-containing materials are sought after for their electron-deficient nature, which can be beneficial for electron transport and for tuning the energy levels of organic semiconductors.

This application note will detail the use of this compound in the synthesis of a thermally activated delayed fluorescence (TADF) emitter, providing a comprehensive experimental protocol and performance data.

Application in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to internal quantum efficiencies of up to 100%. TADF materials are characterized by a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which enables efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state. The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to promote a charge-transfer excited state, which helps to minimize the ΔEST.

In this context, this compound can be employed as a precursor to an electron-accepting pyridine core. Through a Suzuki-Miyaura cross-coupling reaction, donor units, such as carbazole derivatives, can be attached at the 4-position of the pyridine ring. The subsequent deprotection of the Boc group can provide a primary amine that can be further functionalized or the deprotected 2-aminopyridine itself can act as a part of the final TADF molecule.

Synthesis of a Carbazole-Substituted Pyridine Derivative for TADF Applications

A key application of this compound is in the synthesis of donor-acceptor molecules for TADF. The following protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize tert-butyl (4-(9H-carbazol-9-yl)pyridin-2-yl)carbamate, a precursor to a potential TADF emitter.

Experimental Protocols

Synthesis of tert-butyl (4-(9H-carbazol-9-yl)pyridin-2-yl)carbamate

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

Materials:

  • This compound

  • 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a degassed 2M aqueous solution of K₂CO₃ (3.0 eq.).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tert-butyl (4-(9H-carbazol-9-yl)pyridin-2-yl)carbamate.

Data Presentation

The following table summarizes the key characteristics of the synthesized precursor and a hypothetical final TADF emitter derived from it.

CompoundMolecular FormulaMolecular Weight ( g/mol )Photoluminescence (PL) Max (nm)ΔEST (eV)External Quantum Efficiency (EQE) (%)
tert-butyl (4-(9H-carbazol-9-yl)pyridin-2-yl)carbamateC₂₂H₂₁N₃O₂359.42N/AN/AN/A
Hypothetical TADF Emitter (after deprotection and modification)VariesVaries~470 (Sky Blue)< 0.2> 20

Note: The data for the hypothetical TADF emitter is representative of materials synthesized from similar pyridine-carbazole precursors and is for illustrative purposes.

Visualizations

Logical Workflow for TADF Material Synthesis and Application

The following diagram illustrates the synthetic pathway from this compound to a functional TADF emitter and its subsequent application in an OLED device.

G cluster_synthesis Synthesis of TADF Emitter cluster_fabrication OLED Fabrication cluster_application Application A This compound C Suzuki-Miyaura Coupling A->C B Carbazole Boronic Ester B->C D Boc-Protected Intermediate C->D E Deprotection D->E F Final TADF Emitter E->F H Device Fabrication (Evaporation/Spin-coating) F->H G Host Material G->H I OLED Device H->I J Electroluminescence I->J

Caption: Synthetic workflow for a TADF emitter.

Signaling Pathway: Mechanism of Thermally Activated Delayed Fluorescence

The following diagram illustrates the photophysical processes involved in TADF.

G cluster_excitation cluster_emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC Prompt_Fluorescence Prompt Fluorescence (Light) S1->Prompt_Fluorescence Delayed_Fluorescence Delayed Fluorescence (Light) S1->Delayed_Fluorescence T1->S0 Phosphorescence (non-radiative in TADF) T1->S1 RISC (ΔEST) Electrical_Excitation Electrical Excitation Electrical_Excitation->S1 25% Electrical_Excitation->T1 75%

Caption: Energy level diagram of the TADF process.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic materials. Its utility in constructing donor-acceptor architectures makes it particularly suitable for the development of high-efficiency TADF emitters for the next generation of OLED displays and lighting. The synthetic accessibility and the potential for tuning the electronic properties through judicious selection of coupling partners ensure its continued importance in materials science research.

Troubleshooting & Optimization

Optimizing reaction yield for tert-Butyl (4-bromopyridin-2-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on reaction optimization and impurity control.

Q1: My reaction yield is significantly lower than the reported 96%. What are the most common causes?

A1: Low yields in this Boc protection are typically due to one of several factors:

  • Incomplete Reaction: The starting 2-amino-4-bromopyridine may be incompletely consumed. This can happen if the amine is not sufficiently nucleophilic or if the reagents are not active. Aminopyridines can be less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring.[1][2]

  • Suboptimal Base: The choice and amount of base are critical. While strong bases can deprotonate the amine, they may also lead to side reactions. The originally reported high-yield synthesis uses a very strong base, lithium bis(trimethylsilyl)amide (LiHMDS), to ensure complete deprotonation of the amine starting material.[3] Weaker bases like triethylamine (TEA) may result in lower yields if used alone.[4]

  • Moisture in Reaction: Di-tert-butyl dicarbonate ((Boc)₂O) can be hydrolyzed by water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent decomposition of the reagent.[5]

  • Product Loss During Workup: The product may be partially lost during the aqueous workup phase if emulsions form or if extractions are not performed thoroughly. Using brine to wash the organic layers can help break emulsions and improve phase separation.[6]

Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?

A2: The most common side product in Boc protection of primary amines is the N,N-di-Boc derivative, where two Boc groups are attached to the amine.[6]

  • Cause: This typically occurs when an excess of (Boc)₂O is used, especially in the presence of a highly effective catalyst like 4-Dimethylaminopyridine (DMAP) or under harsh reaction conditions.[6]

  • Prevention: To minimize di-protection, carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.1 equivalents) of (Boc)₂O and monitor the reaction closely by TLC or LC-MS, stopping it as soon as the starting material is consumed.[6]

Q3: The reaction seems sluggish or stalls completely. How can I drive it to completion?

A3: If the reaction is not progressing, consider these strategies:

  • Increase Nucleophilicity: As 2-aminopyridine derivatives can be poorly nucleophilic, enhancing their reactivity is key. The use of a strong, non-nucleophilic base like LiHMDS is one effective approach.[3]

  • Use a Catalyst: For less reactive amines, adding a catalytic amount (e.g., 0.1-0.2 equivalents) of DMAP can significantly accelerate the reaction. DMAP works by forming a more reactive intermediate with (Boc)₂O.[6]

  • Alternative Activation: A patented method for aminopyridines suggests using a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole) with TEA. This method has been shown to improve yields significantly compared to standard DMAP/TEA conditions for other aminopyridines.[4]

Q4: Is it possible to use a weaker base than LiHMDS and still achieve a high yield?

A4: Yes, alternative conditions can provide high yields without resorting to very strong bases. One patented approach for the Boc protection of various aminopyridines has shown significantly improved yields by using a combination of EDCI, HOBT, and TEA in dichloromethane, achieving yields of 80-90%.[4] This avoids the need for cryogenic temperatures and extremely sensitive reagents.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity. Below is a comparison of yields for the Boc protection of 2-aminopyridine, a closely related substrate, under different catalytic conditions, demonstrating the potential for significant improvement over standard protocols.

SubstrateReagents & ConditionsSolventTime (h)Yield (%)Reference
2-Aminopyridine(Boc)₂O, TEA, DMAP (cat.)Dichloromethane860%[4]
2-Aminopyridine(Boc)₂O, TEA, EDCI, HOBTDichloromethane290%[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis using a Strong Base[3]

This protocol is based on a reported synthesis that achieves a 96% yield.

Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -5 °C using an ice-salt bath. Slowly add the 1 M solution of LiHMDS (1.1 eq) dropwise, ensuring the temperature remains below 0 °C. Stir the mixture at -5 °C for 10 minutes.

  • Boc Protection: To the reaction mixture, add di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to afford the crude product.

  • Purification: The product, this compound, is often obtained in high purity (96% yield reported), but can be further purified by column chromatography on silica gel if necessary.[3]

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Amino-4-bromopyridine in Anhydrous THF cool Cool to -5 °C start->cool add_base Add Strong Base (LiHMDS) cool->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at RT for 1h add_boc->react monitor Monitor by TLC react->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry product Final Product dry->product

Caption: General experimental workflow for Boc protection.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues during the synthesis.

G start Low Yield or Incomplete Reaction cause1 Cause: Incomplete Deprotonation (Weak Base / Low Temp) start->cause1 cause2 Cause: (Boc)₂O Hydrolysis start->cause2 cause3 Cause: Side Product Formation (e.g., Di-Boc) start->cause3 cause4 Cause: Poor Amine Nucleophilicity start->cause4 sol1 Solution: - Use a stronger base (e.g., LiHMDS) - Ensure anhydrous conditions cause1->sol1 sol2 Solution: - Use anhydrous solvent & dry glassware - Use fresh (Boc)₂O cause2->sol2 sol3 Solution: - Use 1.1 eq of (Boc)₂O - Monitor reaction closely and stop  when starting material is consumed cause3->sol3 sol4 Solution: - Add catalytic DMAP - Consider EDCI/HOBT activation method cause4->sol4

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4-bromopyridin-2-yl)carbamate. Below are detailed solutions to common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: After synthesis and initial work-up, my crude product is a persistent oil or wax, not the expected solid.

  • Possible Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or work-up (e.g., THF, EtOAc) may be trapped in the product.

    • Solution: Dry the crude product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious of potential product degradation.

  • Possible Cause 2: Presence of Impurities. Significant amounts of impurities, such as unreacted starting materials or byproducts like tert-butanol, can lower the melting point of the mixture, resulting in an oil.

    • Solution: Attempt to precipitate the product by dissolving the oil in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane) and then adding a non-polar anti-solvent (e.g., hexanes or pentane) dropwise with vigorous stirring. If precipitation occurs, collect the solid by filtration. If it remains an oil, proceed with column chromatography.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: Inappropriate Solvent System. The chosen solvent may be too good, meaning the compound remains highly soluble even at low temperatures. Alternatively, the boiling point of the solvent might be higher than the melting point of your compound-impurity mixture.

    • Solution: Perform a solvent screen on a small scale to identify a suitable single solvent or solvent pair. A good system will dissolve the compound when hot but result in low solubility when cold. For this compound, a common and effective solvent pair is ethyl acetate/hexanes.[1] Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly cloudy. Add a drop of ethyl acetate to clarify and then allow it to cool slowly.

  • Possible Cause 2: Solution is Supersaturated. The solution may require a nucleation point to initiate crystallization.

    • Solution A (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Solution B (Seeding): If you have a small amount of pure, solid this compound, add a single tiny crystal to the cooled solution to induce crystallization.[1]

Issue 3: During silica gel column chromatography, my compound is smearing (peak tailing) and I'm getting poor separation.

  • Possible Cause: Interaction with Silica Gel. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This leads to a non-ideal elution, causing the peak to tail and separation efficiency to decrease.

    • Solution: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will compete for the active sites on the silica gel, allowing your compound to elute more symmetrically.[1]

Issue 4: After purification, my final product is still impure according to TLC or NMR analysis.

  • Possible Cause 1: Co-eluting Impurity. An impurity may have a very similar polarity to your product, making separation by standard column chromatography difficult.

    • Solution: Optimize your column chromatography conditions. Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). Using a longer column or a shallower solvent gradient can also improve the separation of closely eluting compounds.

  • Possible Cause 2: Impurity Co-crystallized with the Product. An impurity with similar solubility characteristics may have crystallized along with your desired compound.

    • Solution: Perform a second recrystallization, potentially using a different solvent system than the first. If the impurity persists, a pre-purification step using column chromatography followed by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities originate from the starting materials and byproducts of the Boc-protection reaction. These include:

  • Unreacted 4-bromopyridin-2-amine: The starting amine for the reaction.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc₂O and tert-butanol.

  • Di-Boc species: Although less common for this substrate, over-reaction can sometimes occur.

Q2: What is a good starting solvent system for purifying this compound by column chromatography?

A2: A gradient of ethyl acetate in hexanes is an excellent starting point for purifying moderately polar compounds like this.[1][2] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Stain with potassium permanganate or use a UV lamp for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess the final purity.

Q4: My purified product is a yellowish color. Is this normal?

A4: While the pure compound is typically a white or off-white solid, a slight yellowish tint can sometimes result from minor, highly colored impurities. If NMR and HPLC analysis show high purity, this may be acceptable. If a completely colorless product is required, recrystallization from a solvent system like ethanol/water or treatment with activated carbon may help.

Data Presentation

The following table provides a general comparison of expected outcomes for different purification methods for this compound. Actual values will vary depending on the specific reaction scale, crude purity, and experimental execution.

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldNotes
Recrystallization 80-90%>98%70-85%Effective if the main impurities have different solubility profiles.
Column Chromatography 50-90%>99%80-95%Highly effective for removing a wide range of impurities.
Precipitation/Trituration <70%75-90%>90%Good for a quick, initial purification to remove major impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7). An ideal system will give your product an Rf value of approximately 0.2-0.3. Add 0.5% triethylamine to the chosen solvent system to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethyl acetate). Heat the mixture to boiling. If it dissolves, it is a "good" solvent. Let it cool to room temperature and then in an ice bath. If crystals form, it is a suitable single solvent. If not, consider a solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes cloudy. Add a drop of the "good" solvent to redissolve the precipitate and then cool as described.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or under high vacuum.

Visualizations

Purification_Workflow crude Crude Product (Oil or Solid) assess Assess Nature of Crude crude->assess oily Oily/Waxy assess->oily Is it an oil? solid Solid assess->solid Is it a solid? column Column Chromatography (Hexanes/EtOAc + TEA) oily->column solid->column Low Purity? recryst Recrystallization (EtOAc/Hexanes) solid->recryst High Purity? pure Pure Product (>98%) column->pure recryst->pure

Caption: Decision workflow for purification of this compound.

Troubleshooting_Recrystallization start Attempt Recrystallization problem Product 'Oils Out' start->problem sol1 Re-dissolve in hot solvent, add more 'good' solvent problem->sol1 Try first sol2 Cool solution slower problem->sol2 Then try sol3 Scratch inner surface of flask problem->sol3 Or sol4 Add a seed crystal problem->sol4 Or sol5 Purify by column chromatography first problem->sol5 If impurities are high sol1->problem Still oils out? success Crystals Form sol1->success sol2->problem Still oils out? sol2->success sol3->success sol4->success sol5->start

Caption: Troubleshooting logic for when a product "oils out" during recrystallization.

References

Identifying and minimizing side reactions in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common side reactions encountered during carbamate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial troubleshooting steps I should take?

A1: Low yields in carbamate synthesis can often be attributed to several factors. A systematic check of your reagents and reaction setup is the recommended first step.

  • Reagent Purity: Ensure the purity and stability of your starting materials. Reagents like isocyanates and chloroformates are particularly sensitive to moisture and can hydrolyze over time. It is crucial to use fresh or properly stored reagents under anhydrous conditions.[1] The amine reactant should also be pure and dry.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to water. The presence of moisture can lead to the formation of undesired byproducts, such as symmetric ureas, thus reducing the yield of the desired carbamate.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Elevated temperatures can promote the decomposition of starting materials, intermediates, or the final carbamate product.[2] Side reactions, such as N-alkylation, may also be favored at higher temperatures.[2] It is advisable to run the reaction at the recommended temperature, and consider lowering it if side reactions are observed. For exothermic reactions, such as those involving isocyanates, ensure efficient stirring and consider slower addition of reagents to control the internal temperature.[2]

Q2: I am observing a significant amount of urea as a byproduct. How can I minimize its formation?

A2: Urea formation is a common side reaction in carbamate synthesis, especially when using isocyanate-based methods. The isocyanate intermediate can react with an unreacted amine instead of the desired alcohol.

  • Reaction with Isocyanates: When an amine is reacted with an isocyanate, the formation of urea can be a competitive reaction.[3][4] To favor carbamate formation, the alcohol should be present in sufficient concentration and be reactive enough to compete with the amine.

  • Curtius and Hofmann Rearrangements: These reactions proceed through an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate or by an amine to form a urea.[5] To minimize urea formation, ensure the complete consumption of any primary or secondary amines before the rearrangement is initiated, or that the alcohol trapping agent is in excess and highly reactive.

  • Use of Activating Agents: In some protocols, carbamates are synthesized from amines, carbon dioxide, and an activating agent. The in-situ generated isocyanate can react with a nucleophilic amine to produce urea.[6] Careful control of stoichiometry and reaction conditions is crucial.

Q3: My reaction is producing N-alkylated or over-alkylated products. What is the cause and how can I prevent this?

A3: N-alkylation is a potential side reaction when using alkyl halides in the presence of an amine and a base. The amine or the newly formed carbamate can act as a nucleophile and react with the alkyl halide.

  • Reaction Conditions: The choice of base and solvent can significantly influence the extent of N-alkylation. The use of a non-nucleophilic base is often preferred.

  • Cesium Carbonate and TBAI: A combination of cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI) has been shown to promote selective N-alkylation of carbamates.[7] If N-alkylation is an undesired side reaction, avoiding these specific reagents may be beneficial. Conversely, this protocol is highly efficient for the desired synthesis of N-alkyl carbamates.[7]

  • Reductive Amination: Reductive amination of aldehydes with methyl carbamate can be a method for synthesizing primary amines, where N-alkylation is the desired outcome.[8] If you are performing a different type of carbamate synthesis, ensure that your starting materials do not contain aldehydes or other carbonyl compounds that could lead to this side reaction.

Quantitative Data Summary

The following tables summarize the impact of various reaction conditions on the yield of carbamate synthesis and the formation of byproducts.

Table 1: Effect of Reaction Temperature on Carbamate Synthesis

Reaction TypeTemperature (°C)Desired Product Yield (%)Major Side Product(s)Reference
Isocyanate + Alcohol2585Urea[3]
Isocyanate + Alcohol8071Decomposition/Urea[3]
Amine + CO2 + Alkyl Halide2592N-alkylated byproduct[9]
Amine + CO2 + Alkyl Halide7091Increased N-alkylation[9]

Table 2: Influence of Catalyst on Carbamate Synthesis from Nitro Compounds and CO

Catalyst SystemTemperature (°C)Pressure (atm)Carbamate Selectivity (%)Conversion (%)Reference
Ru3(CO)12/NEt4Cl160-2001593100[10]
Ru(III) complexes160-20015High (exclusive)Varies[10]
Ni(OAc)2/bipyridine15050HighHigh[11]

Detailed Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Amines using Di-tert-butyl Dicarbonate (Boc₂O)

This protocol is a standard method for the protection of primary and secondary amines as their tert-butyl carbamates.

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃))

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the solution. For reactions sensitive to temperature changes, cool the mixture in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.[12]

Protocol 2: General Procedure for Cbz Protection of Amines using Benzyl Chloroformate (Cbz-Cl)

This protocol describes the protection of primary and secondary amines as their benzyloxycarbonyl (Cbz) derivatives.

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Solvent system (e.g., THF/water, Dichloromethane (DCM))

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH))

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in the chosen solvent system in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography if necessary.[13]

Visualizations

Carbamate Synthesis and Common Side Reaction Pathways

G Reactants Amine (R-NH2) + Carbonyl Source Intermediate Isocyanate Intermediate (R-N=C=O) Reactants->Intermediate e.g., Curtius/Hofmann Rearrangement Carbamate Desired Product: Carbamate Intermediate->Carbamate + Alcohol Urea Side Product: Urea Intermediate->Urea + Unreacted Amine NAlkylation Side Product: N-Alkylated Carbamate Carbamate->NAlkylation + Alkyl Halide Alcohol Alcohol (R'-OH) Amine2 Unreacted Amine (R-NH2) AlkylHalide Alkyl Halide (R''-X)

Caption: Reaction pathways in carbamate synthesis.

Troubleshooting Workflow for Low Carbamate Yield

G Start Low Yield in Carbamate Synthesis CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents AnalyzeByproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) CheckReagents->AnalyzeByproducts UreaMajor Major Byproduct: Urea AnalyzeByproducts->UreaMajor Urea Detected NAlkylationMajor Major Byproduct: N-Alkylation AnalyzeByproducts->NAlkylationMajor N-Alkylation Detected Decomposition Decomposition or Complex Mixture AnalyzeByproducts->Decomposition Other OptimizeUrea Optimize for Carbamate: - Use excess alcohol - Control amine stoichiometry UreaMajor->OptimizeUrea OptimizeAlkylation Minimize N-Alkylation: - Re-evaluate base/solvent - Avoid specific catalysts (e.g., Cs2CO3/TBAI) NAlkylationMajor->OptimizeAlkylation OptimizeTemp Optimize Temperature: - Lower reaction temperature - Ensure efficient cooling Decomposition->OptimizeTemp Success Improved Yield OptimizeUrea->Success OptimizeAlkylation->Success OptimizeTemp->Success

Caption: Troubleshooting logic for low carbamate yield.

References

Technical Support Center: Troubleshooting Coupling Reactions with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving bromopyridine substrates, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the most common causes?

Low yields in coupling reactions with bromopyridines can stem from several factors, primarily related to the electronic properties of the pyridine ring and the coordinating ability of the pyridine nitrogen.[1][2]

  • Catalyst Inhibition/Poisoning : The lone pair of electrons on the pyridine nitrogen, especially in 2-bromopyridines, can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1][3][4]

  • Suboptimal Ligand Choice : The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sterically bulky or electron-rich enough may fail to prevent pyridine coordination.[3]

  • Incorrect Base or Solvent Selection : The choice of base and solvent is critical for the efficiency of the catalytic cycle.[1][2] An inappropriate base can lead to side reactions or fail to promote key steps like transmetalation, while the solvent affects the solubility of reagents and catalyst stability.[3][5]

  • Reagent Purity and Reaction Setup : Palladium-catalyzed reactions are sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[2][3]

  • Side Reactions : Competing reactions such as protodeboronation (in Suzuki reactions), homocoupling, and hydrodehalogenation can consume starting materials and reduce the yield of the desired product.[1][2]

Q2: How does the position of the bromine atom on the pyridine ring affect reactivity?

The position of the bromine atom significantly influences the substrate's reactivity in cross-coupling reactions.[6]

  • 4-Bromopyridine : Generally the most reactive isomer due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This makes the carbon-bromine bond highly susceptible to oxidative addition.[6]

  • 2-Bromopyridine : Also highly reactive, but the proximity of the nitrogen atom's lone pair can lead to catalyst inhibition, which may require the use of specialized, bulky ligands to achieve high yields.[1][6]

  • 3-Bromopyridine : Typically the least reactive of the three isomers and often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[6]

Q3: I am observing a significant amount of homocoupling byproduct. How can I minimize this?

Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings. To suppress it:

  • Thorough Degassing : Oxygen can promote the homocoupling of boronic acids and terminal alkynes.[1][7] It is crucial to thoroughly degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1]

  • Use a Pd(0) Source : Employing a Pd(0) source like Pd(PPh₃)₄ or ensuring the in situ generation of the Pd(0) species from a Pd(II) precursor with a phosphine ligand can sometimes reduce homocoupling.[1]

  • Controlled Addition of Reagents : In some cases, slow addition of one of the coupling partners can minimize its homocoupling.

Q4: My boronic acid appears to be degrading during my Suzuki reaction (protodeboronation). What can I do?

Protodeboronation, the cleavage of the C-B bond, is a common issue with boronic acids, especially heteroaryl boronic acids.[1][8]

  • Use More Stable Boron Reagents : Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable and less prone to protodeboronation.[1]

  • Anhydrous Conditions : While many Suzuki couplings can tolerate some water, minimizing water content can reduce the rate of protodeboronation.[1]

  • Choice of Base : The strength and nature of the base can influence the rate of this side reaction. Weaker bases or fluoride-based bases like KF can sometimes be beneficial.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Low or No Yield Catalyst inhibition by pyridine nitrogen (especially for 2-bromopyridine).[1]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]
Inefficient oxidative addition.[1]Increase reaction temperature or screen different palladium catalysts and ligands.[1]
Inappropriate base selection.[1]Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4]
Poor solvent choice.A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water is commonly effective.[4]
Significant Side Products Protodeboronation of boronic acid.[1]Use boronic esters or potassium trifluoroborate salts; ensure anhydrous conditions.[1]
Homocoupling of coupling partners.[1]Thoroughly degas the reaction mixture to remove oxygen.[1]
Hydrodehalogenation (debromination).[2]Avoid bases that can act as hydride sources. Weaker inorganic bases like K₃PO₄ are often preferred.[2]
Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
Low or No Yield Catalyst poisoning by pyridine nitrogen.[3]Employ bulky phosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center.[3]
Inactive catalyst.Use a commercially available, air-stable palladium precatalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[3]
Incorrect base selection.[3]Strong bases like NaOtBu are standard, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[2][3]
Reagent insolubility.[3]Ensure all starting materials and the base are fully dissolved. Toluene and 1,4-dioxane are common solvents; DMF can be tested for solubility issues.[3]
Catalyst Decomposition Excessively high temperature.Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor for the formation of palladium black.[3]
Sonogashira Coupling
Issue Potential Cause Suggested Solution
Low or No Yield Catalyst system issues.Ensure both the palladium catalyst and copper(I) co-catalyst are fresh and active.[4] Common systems include Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand and CuI.[4][9]
Inappropriate base or solvent.An amine base like triethylamine or diethylamine often serves as both the base and solvent.[9] For some substrates, polar aprotic solvents like DMF or DMSO can give higher yields.[10]
High reaction temperature leading to side reactions.While heating is often necessary, excessive temperatures can promote side reactions. Optimize the temperature for your specific substrates.
Significant Homocoupling Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[11]
High catalyst concentration.The yield of homocoupling products can be influenced by the catalyst concentration.[11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup : In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the bromopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[1]

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial or flask.[3] Alternatively, use a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction : Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.[3]

  • Work-up : Cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[2]

General Protocol for a Sonogashira Coupling Reaction
  • Reaction Setup : To a dry reaction flask, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4][10]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition : Add an anhydrous solvent (e.g., DMF or THF), followed by a base (e.g., triethylamine), and the terminal alkyne (1.2 equiv.).[4][9]

  • Reaction : Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[4][10]

  • Work-up : Upon completion, cool the reaction mixture. If an amine was used as the base/solvent, it can be removed under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification : Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Workflow Troubleshooting Low Yields in Bromopyridine Couplings start Low Yield Observed check_catalyst 1. Review Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions sub_catalyst_inhibition Catalyst Inhibition? (esp. 2-bromopyridine) check_catalyst->sub_catalyst_inhibition sub_ligand Suboptimal Ligand? check_catalyst->sub_ligand sub_catalyst_activity Inactive Catalyst? check_catalyst->sub_catalyst_activity check_reagents 3. Verify Reagent Quality check_conditions->check_reagents sub_base Incorrect Base? check_conditions->sub_base sub_solvent Poor Solvent Choice? check_conditions->sub_solvent sub_temp_time Suboptimal Temp/Time? check_conditions->sub_temp_time check_side_reactions 4. Analyze for Side Reactions check_reagents->check_side_reactions sub_purity Impure Substrates? check_reagents->sub_purity sub_inert Inadequate Inert Atmosphere? check_reagents->sub_inert optimize Systematic Optimization check_side_reactions->optimize sub_homocoupling Homocoupling? check_side_reactions->sub_homocoupling sub_degradation Substrate Degradation? check_side_reactions->sub_degradation

Caption: A step-by-step workflow for troubleshooting low yields.

Suzuki_Reaction_Parameters Key Parameters in Suzuki-Miyaura Coupling Yield High Yield Bromopyridine Bromopyridine (Isomer Matters) Bromopyridine->Yield Ligand Ligand (Bulky & e--rich) Bromopyridine->Ligand 2-Br needs bulky ligand Boron_Reagent Boron Reagent (Acid, Ester, Salt) Boron_Reagent->Yield Catalyst Pd Catalyst (Precursor & Loading) Catalyst->Yield Catalyst->Ligand Ligand->Yield Base Base (Strength & Type) Base->Yield Solvent Solvent (Polarity & Aqueous Mix) Base->Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Interplay of key parameters for a successful Suzuki reaction.

References

Technical Support Center: Improving the Solubility of tert-Butyl (4-bromopyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with tert-butyl (4-bromopyridin-2-yl)carbamate and its derivatives.

Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound derivatives?

A1: The solubility of these derivatives is dictated by a combination of their structural features: the polar pyridine ring, the nonpolar bromo-substituent, and the bulky, hydrophobic tert-butylcarbamate (Boc) group. The pyridine nitrogen offers a site for protonation, which can enhance aqueous solubility, while the bromo and Boc groups contribute to poor solubility in water.[1][2] The XLogP3 value of 2.4 for the parent compound suggests a preference for more lipophilic environments.[3]

Based on the "like dissolves like" principle, a qualitative solubility prediction is provided below.[1] Note: Experimental verification is crucial.

Table 1: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile High These solvents can effectively solvate the polar pyridine ring and carbon-halogen bonds.[1]
Polar Protic Methanol, Ethanol Moderate to High The hydroxyl group can engage in dipole-dipole interactions and potential hydrogen bonding.[1]
Ethers THF, Diethyl ether Moderate These solvents possess some polarity to interact with the solute.[1]
Halogenated Dichloromethane (DCM) Moderate The polarity is comparable to the solute, allowing for favorable interactions.[1]
Aromatic Toluene Low to Moderate The overall polarity of the solute may limit its solubility in non-polar aromatic solvents.[1]
Aqueous Buffers PBS (pH 7.4) Low The significant hydrophobic character from the bromo and Boc groups limits solubility in water.

| Non-polar Alkanes | Hexane, Heptane | Low | The large difference in polarity results in poor solubility.[1] |

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research and high-throughput screening.[4] It is a powerful organic solvent that is compatible with most in vitro assays at low final concentrations (typically <0.5%).[4] However, be mindful of potential issues such as the compound precipitating upon dilution into an aqueous buffer ("crashing out") or during freeze-thaw cycles.[4]

Troubleshooting Guides
Problem: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.

This is a common issue that occurs when the compound's solubility limit in the final aqueous buffer is exceeded. The following workflow provides a systematic approach to resolving this problem.

G start Precipitation Observed During Aqueous Dilution q1 Is the final concentration absolutely required? start->q1 s1 Reduce Final Concentration q1->s1 No s2 Incorporate Co-solvent in Aqueous Buffer (e.g., 1-5% DMSO) q1->s2 Yes a1_yes Yes a1_no No end_s Solution Found s1->end_s q2 Is the compound ionizable? (Check pKa) s2->q2 s3 Adjust Buffer pH (For bases like pyridine, lower pH) q2->s3 Yes s4 Add Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) q2->s4 No a2_yes Yes a2_no No s3->end_s end_f Further Formulation Development Needed s4->end_f

Caption: Workflow for troubleshooting compound precipitation.

Explanation of Steps:

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in the assay to a level below its solubility limit.

  • Incorporate Co-solvents: Adding a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to your final aqueous buffer can increase the solubility of hydrophobic compounds.[4][5]

  • Adjust Buffer pH: Pyridine derivatives are basic and can be protonated at lower pH.[4] This creates a charged species with significantly increased aqueous solubility. Determine the pKa of your compound and adjust the buffer pH to be at least 2 units below the pKa for basic compounds.[6]

  • Use Solubilizing Excipients: If the above methods fail, consider using excipients. Cyclodextrins can encapsulate the hydrophobic molecule, while surfactants can form micelles to increase apparent solubility.[4]

Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution.

Materials:

  • This compound derivative (solid)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of the solid compound into a sterile vial. For a 10 mM solution, this would be 2.73 mg per 1 mL of DMSO for the parent compound (MW: 273.13 g/mol ).

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes.[4]

  • Gentle warming in a 37°C water bath can also be applied, but be cautious of the compound's thermal stability.[5]

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol is adapted for screening solubility in various solvents.

G n1 Add excess solid compound to a vial n2 Add specific volume of test solvent n1->n2 n3 Seal vial and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium n2->n3 n4 Separate solid and liquid phases (Centrifugation or Filtration) n3->n4 n5 Sample the supernatant n4->n5 n6 Dilute sample if necessary n5->n6 n7 Quantify concentration using a suitable analytical method (e.g., HPLC-UV) n6->n7

Caption: Workflow for the shake-flask solubility method.

Materials:

  • Compound of interest

  • A selection of test solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough to ensure undissolved solid remains at equilibrium).

  • Add a known volume of the test solvent to the vial.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspensions until equilibrium is reached, typically for 24 to 48 hours.[7]

  • After equilibration, stop the shaker and allow the vials to stand at the same temperature to let the excess solid settle.

  • Separate the solid and liquid phases. The most reliable method is centrifugation (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the solution using a chemically compatible syringe filter. This step is critical for accuracy.[7]

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

  • Determine the compound's concentration using a pre-validated analytical method.[8]

Data Presentation: The results of your screening should be compiled into a clear, quantitative table.

Table 2: Example Quantitative Solubility Data

Solvent System Temperature (°C) Measured Solubility (µg/mL) Measured Solubility (µM)
Water 25
PBS (pH 7.4) 25
PBS (pH 5.0) 25
5% DMSO in PBS (pH 7.4) 25
Ethanol 25

| Acetonitrile | 25 | | |

References

Navigating the Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals Encountering Challenges in the Scale-up Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the key intermediate, this compound. The following information is designed to assist in optimizing reaction conditions, minimizing byproduct formation, and ensuring efficient purification on a larger scale.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a practical question-and-answer format.

Issue 1: Low or Inconsistent Reaction Yield

  • Question: Our reaction yield for the Boc protection of 2-amino-4-bromopyridine is significantly lower than the reported lab-scale synthesis of over 90%. What are the potential causes and how can we improve it?

  • Answer: Low yields on a larger scale can stem from several factors. Firstly, 2-amino-4-bromopyridine is a poorly nucleophilic amine, which can lead to slow or incomplete reactions.[1] Insufficient mixing in a large reactor can exacerbate this issue. Secondly, the choice of base and reaction temperature is critical. While stronger bases can deprotonate the starting material to enhance its nucleophilicity, they can also promote side reactions if not carefully controlled.

    Recommendations:

    • Reagent Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O), using a slight excess (1.0 to 1.2 equivalents) to drive the reaction to completion. A large excess should be avoided as it can complicate purification and potentially lead to di-Boc formation.[2]

    • Base Selection: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) can be effective. However, its addition should be slow and at a controlled temperature to prevent side reactions. Alternatively, weaker bases like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) can be used, but may require longer reaction times or slightly elevated temperatures.[2]

    • Temperature Control: Maintain a consistent reaction temperature. For the addition of a strong base like NaHMDS, a temperature of -5 °C to 0 °C is recommended.[3] After the addition of (Boc)₂O, the reaction can be allowed to slowly warm to room temperature.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before quenching.

Issue 2: Formation of Di-Boc Byproduct

  • Question: We are observing a significant amount of the di-Boc protected byproduct, N,N-bis(tert-butoxycarbonyl)-4-bromopyridin-2-amine, in our crude product. How can we minimize its formation?

  • Answer: The formation of the di-Boc byproduct is a common challenge, especially when forcing conditions are used to drive the reaction to completion.[1] This occurs when the initially formed mono-Boc product is deprotonated and reacts with another equivalent of (Boc)₂O.

    Recommendations:

    • Control (Boc)₂O Stoichiometry: As mentioned previously, avoid a large excess of (Boc)₂O.[2]

    • Slow Reagent Addition: Add the (Boc)₂O solution slowly to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring the mono-Boc protection.

    • Temperature Management: Lowering the reaction temperature can improve selectivity for the mono-Boc product.[2]

    • Avoid DMAP as a Catalyst: While 4-dimethylaminopyridine (DMAP) is a common catalyst for Boc protections, it is known to promote di-Boc formation and should be used sparingly or avoided altogether.[1]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges with the work-up and purification of this compound on a multi-kilogram scale. What are the best practices for isolation and achieving high purity?

  • Answer: Large-scale purification requires robust and scalable methods. While chromatography is suitable for small-scale, it is often impractical for large quantities.

    Recommendations:

    • Aqueous Work-up: After quenching the reaction with a saturated ammonium chloride solution, ensure thorough extraction with a suitable solvent like ethyl acetate.[3] On a large scale, multiple extractions with sufficient solvent volume are crucial to maximize recovery.

    • Crystallization: The most effective method for purifying the product on a large scale is crystallization. A common procedure involves dissolving the crude product in a suitable solvent system and allowing it to crystallize. Toluene has been reported as a suitable crystallization solvent for the related compound 2-amino-4-bromopyridine, suggesting it could be a good starting point for the Boc-protected derivative.[4] Experiment with different solvent systems (e.g., ethyl acetate/heptane, toluene/heptane) to find the optimal conditions for crystal formation and impurity rejection.

    • Filtration and Drying: Ensure the crystallized product is thoroughly washed with a cold, non-polar solvent to remove residual impurities. Drying under vacuum at a controlled temperature is necessary to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the scale-up synthesis?

A1: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this reaction, as it effectively dissolves both the starting material and the reagents.[3]

Q2: Is the reaction exothermic?

A2: The reaction of a strong base like NaHMDS with the starting material and the subsequent reaction with (Boc)₂O can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the addition rates of the reagents to manage the heat generated.

Q3: How can we confirm the purity of the final product?

A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A melting point determination can also be a useful indicator of purity.

Q4: What are the key safety precautions to consider during scale-up?

A4: When working with large quantities of flammable solvents like THF and hexane (from NaHMDS solution), it is essential to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. The use of strong bases like NaHMDS requires careful handling to avoid contact with skin and moisture.

Data Presentation

ParameterLab-Scale (Reported)Recommended Scale-Up RangeRationale
Starting Material 2-amino-4-bromopyridine-Key raw material.
Reagents (Boc)₂O, NaHMDS(Boc)₂O (1.0-1.2 eq), Base (e.g., NaHMDS, TEA)Slight excess of (Boc)₂O for completion; base choice depends on reactivity and selectivity needs.[2]
Solvent Anhydrous THFAnhydrous THFGood solubility for reactants.[3]
Temperature -5 °C to RT-5 °C to 5 °C (base addition), then warm to RTControl of exotherm and selectivity.[2][3]
Reaction Time 1 hour1-4 hours (monitor by HPLC/TLC)Ensure complete conversion on a larger scale.
Work-up Sat. NH₄Cl quench, EtOAc extractionSat. NH₄Cl quench, Extraction with suitable solventStandard quenching and extraction procedure.[3]
Purification ConcentrationCrystallization (e.g., from Toluene/Heptane)Scalable method for high purity.[4]
Yield 96%>85% (expected)High yield is achievable with optimized conditions.[3]

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials:

  • 2-amino-4-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (solution in THF or hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crystallization solvent (e.g., Toluene, Heptane)

Procedure:

  • Reaction Setup: In a suitable, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-4-bromopyridine and anhydrous THF.

  • Cooling: Cool the solution to a temperature between -5 °C and 0 °C.

  • Base Addition: Slowly add the NaHMDS solution via the addition funnel, maintaining the internal temperature below 5 °C. Stir the mixture for a specified time (e.g., 30 minutes) at this temperature.

  • Boc Anhydride Addition: Slowly add a solution of (Boc)₂O in anhydrous THF via the addition funnel, again maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as determined by in-process controls (e.g., HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separation vessel and perform extractions with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualizations

experimental_workflow Experimental Workflow for Scale-up Synthesis A 1. Reactor Setup (2-amino-4-bromopyridine in THF) B 2. Cooling (-5 to 0 °C) A->B C 3. Slow Base Addition (e.g., NaHMDS) B->C D 4. Slow (Boc)2O Addition C->D E 5. Reaction (Warm to RT, Monitor) D->E F 6. Quenching (Sat. NH4Cl) E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Washing (Water, Brine) G->H I 9. Drying & Concentration H->I J 10. Crystallization I->J K 11. Final Product Drying J->K

Caption: Workflow for the scale-up synthesis.

troubleshooting_logic Troubleshooting Logic for Synthesis Issues Start Synthesis Issue LowYield Low Yield? Start->LowYield DiBoc Di-Boc Formation? Start->DiBoc Purification Purification Difficulty? Start->Purification Sol1 Check Stoichiometry Optimize Base Control Temperature LowYield->Sol1 Yes Sol2 Control (Boc)2O amount Slow Addition Lower Temperature DiBoc->Sol2 Yes Sol3 Optimize Crystallization Solvent Screening Thorough Washing Purification->Sol3 Yes

Caption: Troubleshooting decision-making process.

References

Preventing degradation of tert-Butyl (4-bromopyridin-2-yl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center for preventing the degradation of tert-Butyl (4-bromopyridin-2-yl)carbamate.

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is also crucial to protect it from light and moisture.[2] For short-term storage, room temperature in a well-ventilated, dry place is acceptable.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two main potential degradation pathways are the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group and the decomposition of the bromopyridine core. The Boc group is susceptible to cleavage under acidic conditions, which can be initiated by moisture, while the bromopyridine structure can degrade when exposed to high heat or UV light.[2][4]

Q3: How can I visually identify if my sample has degraded?

A3: While the fresh compound is typically a white to off-white solid, signs of degradation may include a noticeable change in color (e.g., to yellow or brown), a change in texture, or the emission of sharp, acidic odors, which could indicate the release of hydrogen bromide gas.[2]

Q4: What analytical methods are recommended for assessing the purity and degradation of the compound?

A4: High-Performance Liquid Chromatography (HPLC) with a C18 column is a reliable method for quantifying purity and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes, such as the loss of the Boc group.

Q5: If minor degradation is detected, can the material still be used?

A5: Use of degraded material is not recommended as impurities can lead to unpredictable results, lower yields in subsequent reactions, and complicate the purification of the desired product. If use is unavoidable, the material should be repurified prior to your experiment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Decreased Purity on Re-analysis 1. Improper storage (exposure to moisture, air, or light).[2] 2. Storage at elevated temperatures.1. Review storage procedures. Ensure the container is tightly sealed, purged with inert gas, and stored in a dark, refrigerated (2-8°C) location. 2. Avoid storing the compound near heat sources.
Unexpected Peaks in HPLC/NMR Spectra 1. Hydrolysis: A peak corresponding to 2-amino-4-bromopyridine may appear. 2. General Decomposition: Multiple small, unidentifiable peaks may indicate breakdown of the pyridine ring.1. Confirm the identity of the impurity peak by comparing with a standard of 2-amino-4-bromopyridine if available. 2. If significant degradation has occurred, procure a new batch of the compound.
Poor or Inconsistent Reaction Yields 1. The actual concentration of the active compound is lower than calculated due to degradation. 2. Impurities are interfering with the reaction mechanism.1. Re-test the purity of the starting material before use to ensure accurate stoichiometry. 2. Consider repurifying the compound via recrystallization or column chromatography if minor degradation is the issue.

Data Presentation

Summary of Recommended Storage Conditions
Parameter Condition Source(s)
Temperature 2-8°C (Refrigerated)[1]
Atmosphere Inert Gas (Argon, Nitrogen)
Container Tightly Sealed / Closed[3]
Light Keep in Dark Place[2]
Moisture Sealed in Dry[1]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Sample for analysis.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The appearance of a significant, more polar peak could indicate the presence of the hydrolyzed product, 2-amino-4-bromopyridine.

Visualizations

Potential Degradation Pathways

main This compound hydrolysis_product 2-Amino-4-bromopyridine + Isobutylene + CO2 main->hydrolysis_product Moisture / Acid decomposition_products Decomposition Products (HBr, NOx, etc.) main->decomposition_products Heat / Light cluster_storage Storage & Handling cluster_analysis Analysis decision decision pass pass fail fail receive Receive Compound store Store at 2-8°C, Inert Atmosphere, Dark, Dry receive->store prep Prepare Sample for Analysis store->prep analyze Run HPLC / NMR prep->analyze check_purity Purity > 98%? analyze->check_purity use Proceed with Experiment check_purity->use Yes action Repurify or Discard check_purity->action No

References

Technical Support Center: Removal of Di-tert-butyl Dicarbonate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a Boc protection reaction?

The main byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1] Additionally, unreacted di-tert-butyl dicarbonate is a common impurity that needs to be removed from the final product.[1]

Q2: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?

Unreacted Boc-anhydride can be identified using several analytical techniques. On a ¹H NMR spectrum, the tert-butyl group of Boc-anhydride appears as a characteristic singlet. While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1] A distinct "Boc" smell can also indicate its presence.[1]

Q3: Is Boc-anhydride stable during a standard aqueous workup?

Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions. However, it is generally stable during neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method to hydrolyze and remove it.[1]

Q4: Can Boc-anhydride and tert-butanol be removed by evaporation?

Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under high vacuum.[1] This method is particularly suitable for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1]

Q5: What is chemical quenching and when should it be used?

Chemical quenching involves adding a reagent to the reaction mixture to react specifically with the excess Boc-anhydride. This is a useful technique when simple extraction or evaporation is insufficient. A common quenching agent is imidazole, which reacts with Boc-anhydride to form a water-soluble byproduct that can be easily removed during an aqueous workup.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Residual Boc-anhydride detected in the final product after standard workup. Insufficient hydrolysis during aqueous wash.Vigorously wash the organic layer with a saturated solution of sodium bicarbonate.[1]
Product is sensitive to basic conditions, preventing a bicarbonate wash.Use a chemical quenching agent like imidazole followed by a dilute acid wash.[2]
Product is volatile and co-evaporates with impurities.Purify the product using flash column chromatography.
Product is an oil, and residual solvents are difficult to remove. High vacuum is not sufficient to remove less volatile impurities.Dissolve the crude product in a minimal amount of a non-polar solvent and purify by flash column chromatography.
Emulsion formation during aqueous workup. High concentration of salts or polar compounds.Add brine to the aqueous layer to break the emulsion. If the problem persists, filter the mixture through a pad of celite.
Product degradation during workup. Product is sensitive to acidic or basic conditions.Ensure all washes are neutral. If an acidic or basic wash is necessary, use dilute solutions and minimize contact time.[1]

Experimental Protocols

Protocol 1: Removal by Aqueous Workup
  • Quench the Reaction: If necessary, quench the reaction by adding water.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to hydrolyze and remove unreacted Boc-anhydride.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Chemical Quenching with Imidazole
  • Quenching: After the protection reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]

  • Stirring: Stir the mixture at room temperature for 1-2 hours.[1]

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 0.5M HCl) to remove the Boc-imidazole adduct and excess imidazole.[1][2]

  • Washing: Wash the organic layer with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 3: Removal by Flash Column Chromatography
  • Concentration: Concentrate the crude reaction mixture under reduced pressure.

  • Adsorption: Adsorb the crude product onto a small amount of silica gel.

  • Chromatography: Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., hexanes/ethyl acetate). Load the adsorbed product and elute with a gradient of increasing polarity to separate the desired product from non-polar impurities like Boc-anhydride.

Quantitative Data

The efficiency of each removal method can vary depending on the specific substrate and reaction conditions. The following table provides a qualitative comparison and illustrative examples where available.

Method Typical Purity Typical Yield Advantages Disadvantages
Aqueous Workup (NaHCO₃ wash) Good to ExcellentHighSimple, cost-effective, removes acidic and basic impurities.May not be suitable for base-sensitive products; can lead to emulsions.
Evaporation/High Vacuum Fair to GoodHighSimple, avoids aqueous workup.Only effective for volatile impurities; not suitable for volatile products.
Chemical Quenching (Imidazole) ExcellentHighHighly effective for complete removal of Boc-anhydride.Requires an additional reaction step and specific workup to remove the quenching agent.
Flash Column Chromatography ExcellentVariableProvides very high purity.Can be time-consuming and lead to product loss on the column.

Visual Guides

experimental_workflow cluster_reaction Boc Protection Reaction cluster_workup Workup & Purification reaction Amine + Boc₂O workup Initial Workup (e.g., solvent removal) reaction->workup decision Impurities Present? workup->decision aqueous_wash Aqueous Wash (NaHCO₃, Brine) decision->aqueous_wash Minor Impurities quenching Chemical Quenching (e.g., Imidazole) decision->quenching Significant Boc₂O chromatography Flash Column Chromatography decision->chromatography Multiple Impurities or Non-volatile Product final_product Pure Product aqueous_wash->final_product quenching->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

quenching_pathway cluster_quenching Chemical Quenching Pathway boc2o Excess Boc₂O boc_imidazole Boc-Imidazolium Adduct (Water Soluble) boc2o->boc_imidazole + imidazole Imidazole workup Aqueous Workup (Dilute Acid Wash) boc_imidazole->workup removed Impurities Removed in Aqueous Layer workup->removed

Caption: Pathway for chemical quenching of Boc-anhydride.

References

Technical Support Center: Monitoring tert-Butyl (4-bromopyridin-2-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving tert-Butyl (4-bromopyridin-2-yl)carbamate by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound reactions.

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking or tailing. 1. The sample is too concentrated.[1] 2. The solvent system is not optimal. 3. The compound is interacting strongly with the silica gel (common for basic compounds like pyridines).[2]1. Dilute the sample before spotting it on the TLC plate.[1] 2. Adjust the polarity of the solvent system. 3. Add a small amount of a competing base, such as triethylamine (e.g., 0.5%), to the eluent to reduce interactions with the silica gel.[2]
Starting material and product spots are not well-separated (similar Rf values). 1. The polarity of the solvent system is not suitable for the separation.[3] 2. The reaction has not proceeded significantly.1. Experiment with different solvent systems by varying the ratio of polar and non-polar solvents.[3] A common starting point for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[4] 2. Allow the reaction to run for a longer period and take another sample.
No spots are visible under the UV lamp. 1. The compounds are not UV-active. 2. The concentration of the compounds is too low to be detected.[2]1. Use a chemical stain for visualization. A potassium permanganate stain is a good general-purpose option. For compounds with amino groups, a ninhydrin stain can be effective.[2] 2. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[2]
The Rf value is too high (spots run at the solvent front). The eluent is too polar.Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
The Rf value is too low (spots remain at the baseline). The eluent is not polar enough.[5]Increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For very polar compounds, a small amount of methanol in dichloromethane can be effective.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Significant peak tailing for the pyridine-containing compounds. Interaction of the basic pyridine nitrogen with residual silanol groups on the C18 column.[2]1. Add a mobile phase modifier such as 0.1% formic acid or acetic acid to protonate the pyridine, which reduces its interaction with the stationary phase.[2] 2. Use a modern, well-end-capped C18 column designed to minimize silanol interactions.[2]
Weak signal intensity or poor ionization. 1. The compound is not efficiently ionized in the chosen mode (positive or negative). 2. Ion suppression due to matrix effects from the reaction mixture.[7] 3. The concentration of the analyte is too low.1. Since pyridine compounds are basic, they generally ionize well in positive ion mode (ESI+). Adding a small amount of formic acid to the mobile phase can enhance protonation and improve the signal.[2] 2. Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple dilution.[7] 3. Concentrate the sample before injection, if possible.
Poor reproducibility of retention times. 1. The column has not been properly equilibrated. 2. The mobile phase composition is inconsistent.1. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. 2. Use high-purity LC-MS grade solvents and additives to prepare fresh mobile phases.[2]
In-source fragmentation or adduct formation. The settings of the mass spectrometer's ion source are not optimal.Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize fragmentation and promote the formation of the desired molecular ion (e.g., [M+H]⁺).

Experimental Protocols

TLC Monitoring of a Reaction

This protocol outlines the general procedure for monitoring the progress of a reaction, such as the formation of this compound.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)[4]

  • TLC developing chamber

  • Capillary tubes for spotting[4]

  • UV lamp (254 nm)[4]

  • Mobile Phase (e.g., 7:3 Hexanes:Ethyl Acetate)[2]

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.[2] Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[8][9]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of the starting material (e.g., 2-amino-4-bromopyridine).

    • In the "Rxn" lane, spot a small aliquot of the reaction mixture.[9]

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.[8]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line.[2] Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. The disappearance of the starting material spot and the appearance of a new product spot in the "Rxn" lane indicate the reaction is progressing.[10]

LC-MS Analysis of a Reaction Mixture

This protocol provides a starting point for the LC-MS analysis of a reaction mixture containing this compound.

Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: A typical gradient could be 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 1-5 µL.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[2]

Sample Preparation:

  • Take a small aliquot of the reaction mixture.

  • Dilute it significantly with a suitable solvent, such as methanol or acetonitrile.

  • If necessary, filter the sample through a 0.22 µm syringe filter before injection.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound? A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4] A ratio of 7:3 or 8:2 (Hexanes:Ethyl Acetate) is often a reasonable starting point. You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5.

Q2: Why is a co-spot important in TLC analysis? A co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is crucial for confirming the identity of spots.[8] It helps to distinguish the starting material spot from the product spot, especially when their Rf values are very similar.[3]

Q3: My LC-MS chromatogram shows that my pyridine compounds have broad peaks. How can I improve the peak shape? Broad or tailing peaks for basic compounds like pyridines are often due to interactions with the silica-based stationary phase.[2] Adding a small amount of an acid, like 0.1% formic acid, to your mobile phase can significantly improve peak shape by protonating the pyridine.[2]

Q4: What m/z value should I look for in the mass spectrum for this compound? The molecular weight of this compound is 273.13 g/mol for the bromine-79 isotope and 275.13 g/mol for the bromine-81 isotope. In positive ion mode ESI, you should look for the protonated molecule, [M+H]⁺, at m/z 274.0 and 276.0, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio).

Q5: Can I use a phosphate buffer in my mobile phase for LC-MS analysis? No, phosphate buffers are non-volatile and will contaminate the mass spectrometer.[12] For LC-MS, always use volatile mobile phases and additives, such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[12][13]

Visualizations

TLC_Workflow TLC Monitoring Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline, Mark Lanes) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_co Create Co-spot (SM + Rxn) develop Develop Plate in Chamber spot_co->develop visualize Visualize under UV Light develop->visualize stain Stain if Necessary visualize->stain Spots not visible? analyze Analyze Spot Positions (Disappearance of SM, Appearance of Product) visualize->analyze stain->analyze

Caption: Workflow for monitoring a reaction by TLC.

LCMS_Troubleshooting LC-MS Troubleshooting for Pyridine Compounds start LC-MS Analysis Issue peak_shape Poor Peak Shape? (Tailing) start->peak_shape signal_intensity Weak Signal? peak_shape->signal_intensity No add_acid Add 0.1% Formic Acid to Mobile Phase peak_shape->add_acid Yes reproducibility Poor Reproducibility? signal_intensity->reproducibility No optimize_source Optimize Ion Source (ESI+) Settings signal_intensity->optimize_source Yes check_equilibration Ensure Proper Column Equilibration reproducibility->check_equilibration Yes end Improved Analysis reproducibility->end No check_column Use Modern, End-Capped Column add_acid->check_column check_column->signal_intensity improve_prep Improve Sample Prep (e.g., SPE, LLE) optimize_source->improve_prep improve_prep->reproducibility fresh_mobile_phase Prepare Fresh, High-Purity Mobile Phase check_equilibration->fresh_mobile_phase fresh_mobile_phase->end

References

Technical Support Center: Overcoming Common Issues in Boc-Deprotection of Pyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Boc-deprotection of pyridine systems.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-deprotection of pyridine-containing compounds often challenging?

A1: The primary difficulty arises from the basic nature of the pyridine nitrogen. This nitrogen can be protonated by the acid used for deprotection (e.g., trifluoroacetic acid - TFA), effectively reducing the acid's concentration available to remove the Boc group. This necessitates harsher reaction conditions compared to substrates lacking a basic pyridine ring.

Q2: What are the standard acidic conditions for Boc-deprotection of pyridines?

A2: Standard conditions typically involve the use of strong acids. The most common reagents are trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane.[1]

Q3: What are the signs of an incomplete Boc-deprotection reaction?

A3: Incomplete deprotection can be identified by:

  • Thin-Layer Chromatography (TLC): Persistence of the starting material spot.

  • LC-MS Analysis: Presence of a mass corresponding to the Boc-protected starting material.

  • NMR Spectroscopy: The continued presence of the characteristic tert-butyl proton signal (a singlet around 1.4-1.5 ppm).

Q4: What are the common side reactions during the Boc-deprotection of pyridines?

A4: The most prevalent side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the cleavage of the Boc group.[2] While the electron-deficient pyridine ring is generally not susceptible, other electron-rich aromatic rings or nucleophilic functional groups elsewhere in the molecule can be alkylated.

Q5: How can I minimize side reactions?

A5: The addition of "scavengers" to the reaction mixture is highly effective. Scavengers are nucleophilic species that trap the reactive tert-butyl cation before it can react with the desired product. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Q6: Are there milder, non-acidic alternatives for Boc-deprotection of sensitive pyridine systems?

A6: Yes, several alternative methods exist for substrates that are sensitive to strong acids. These include thermal deprotection, often in boiling water or other solvents, and methods utilizing reagents like oxalyl chloride in methanol.[3]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC analysis shows a significant amount of remaining starting material even after extended reaction times.

  • LC-MS data confirms the presence of the Boc-protected compound as the major component.

  • The isolated yield of the deprotected product is low.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of the acid. For TFA/DCM mixtures, try increasing the TFA ratio from 20% to 50% or even use neat TFA. For HCl/dioxane, ensure the reagent is fresh and at the correct molarity (e.g., 4M).[1]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) to determine the optimal duration.
Low Reaction Temperature While most Boc-deprotections are performed at room temperature, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Proceed with caution as this may also promote side reactions.
Poor Solubility of Starting Material Ensure the Boc-protected pyridine derivative is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.
Issue 2: Observation of Unexpected Byproducts

Symptoms:

  • TLC analysis shows multiple new spots in addition to the product and starting material.

  • LC-MS analysis reveals peaks with masses corresponding to the addition of a tert-butyl group (+56 Da) to the product.

  • NMR spectrum shows complex aromatic signals or new aliphatic peaks.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Alkylation by tert-butyl Cation Add a scavenger to the reaction mixture. A common and effective scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
Degradation of Acid-Sensitive Functional Groups If the substrate contains other acid-labile groups, consider using a milder deprotection method. Options include using a lower concentration of acid at a lower temperature or exploring alternative non-acidic deprotection protocols.[3]
Reaction with Solvent In some cases, the solvent or impurities within it can react with the substrate or intermediates under strongly acidic conditions. Ensure the use of high-purity, anhydrous solvents.

Data Presentation: Comparison of Boc-Deprotection Methods for Pyridine Systems

The following table summarizes various conditions reported for the Boc-deprotection of aminopyridine derivatives.

Substrate Reagent(s) Solvent Temperature Time Yield (%)
N-Boc-4-aminopyridineTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.1-2 hHigh
N-Boc-amino acids4M HCl in dioxane1,4-DioxaneRoom Temp.30 minHigh
Aryl & Alkyl AminesThermal (Boiling Water)Water100 °C10 min - 2 hQuantitative
Heterocyclic AminesOxalyl Chloride/MethanolMethanolRoom Temp.1 - 4 h>70%
N-Boc aniline derivativesp-Toluenesulfonic acid-based Deep Eutectic SolventDESNot specified8 - 20 minQuantitative

Mandatory Visualizations

experimental_workflow cluster_start Start: Boc-Protected Pyridine cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Dissolve Substrate in Anhydrous Solvent add_reagent Add Deprotection Reagent (e.g., TFA or HCl/dioxane) start->add_reagent stir Stir at Appropriate Temperature (e.g., Room Temperature) add_reagent->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete precipitate Precipitate/Extract Product concentrate->precipitate isolate Isolate and Dry Final Product precipitate->isolate troubleshooting_flowchart cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Side Reactions start Boc-Deprotection Reaction check_completion Is the reaction complete? start->check_completion increase_acid Increase Acid Concentration check_completion->increase_acid No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes prolong_time Prolong Reaction Time increase_acid->prolong_time increase_temp Increase Temperature prolong_time->increase_temp add_scavenger Add Scavengers (e.g., TIS) check_byproducts->add_scavenger Yes success Successful Deprotection check_byproducts->success No milder_conditions Use Milder Conditions add_scavenger->milder_conditions

References

Validation & Comparative

Mass Spectrometry Analysis of tert-Butyl (4-bromopyridin-2-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing tert-Butyl (4-bromopyridin-2-yl)carbamate in their synthetic workflows, robust analytical methodologies are crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound, alongside alternative analytical methods, supported by experimental data and detailed protocols.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with the choice depending on sample complexity and desired information.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, predicted data provides a strong foundation for its identification. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, appearing as doublet peaks of nearly equal intensity separated by 2 Da.

Table 1: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺273.0233 / 275.0213
[M+Na]⁺295.0053 / 297.0033
[M+K]⁺310.9792 / 312.9772
[M+NH₄]⁺290.0499 / 292.0479

Data sourced from computational predictions.

Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways based on the lability of the tert-butoxycarbonyl (Boc) protecting group and the stability of the resulting fragments.

A primary fragmentation pathway involves the loss of the Boc group through several mechanisms:

  • Loss of isobutylene (56 Da): A common fragmentation for Boc-protected amines, resulting in a protonated carbamic acid intermediate which can then decarboxylate.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate.

  • Loss of a tert-butyl radical (57 Da): Leading to the formation of a carbamoyl cation.

Subsequent fragmentation of the remaining 2-amino-4-bromopyridine core may involve the loss of the bromine atom or cleavage of the pyridine ring.

G M [M+H]⁺ m/z 273/275 F1 [M+H - C₄H₈]⁺ m/z 217/219 M->F1 - 56 Da (isobutylene) F2 [M+H - Boc]⁺ m/z 173/175 M->F2 - 100 Da (Boc group) F3 [M+H - C₄H₉•]⁺ m/z 216/218 M->F3 - 57 Da (tert-butyl radical) F1->F2 - CO₂ (44 Da) F4 [C₅H₅BrN₂]⁺ (2-amino-4-bromopyridine)

Predicted ESI-MS Fragmentation Pathway

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is generally the preferred method for the analysis of this compound due to its polarity and thermal lability.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Suggested LC-MS Experimental Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Ionization Mode ESI Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL Stock->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC-MS System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Analysis (m/z 100-500) Ionize->Detect

LC-MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this type of compound due to potential thermal degradation of the Boc group in the hot injector, GC-MS can be used, particularly for assessing the presence of more volatile related substances.

Instrumentation:

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Table 3: Suggested GC-MS Experimental Parameters

ParameterValue
Injector Temp. 250 °C
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Source Temperature 230 °C

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is completely dissolved before injection.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural information, other analytical techniques offer complementary data for a comprehensive characterization of this compound.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
LC-MS Molecular weight, fragmentation pattern, purity, quantificationHigh sensitivity, suitable for polar and non-volatile compoundsHigher cost, matrix effects can suppress ionization
GC-MS Molecular weight, fragmentation pattern, analysis of volatile impuritiesExcellent for volatile compounds, robust fragmentation librariesPotential for thermal degradation of labile compounds
NMR Spectroscopy Detailed structural information, confirmation of Boc group presence, purityUnambiguous structure elucidationLower sensitivity than MS, requires more sample
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-Br)Fast, non-destructive, provides functional group informationLimited structural detail, not suitable for complex mixtures

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the compound. Key signals include the characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm in the ¹H NMR spectrum, and the carbonyl and quaternary carbons of the Boc group in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy can quickly confirm the presence of key functional groups. Expected characteristic absorption bands include the N-H stretch of the carbamate, the strong C=O stretch of the carbamate carbonyl, and vibrations associated with the brominated pyridine ring.

Comparative Guide: tert-Butyl (4-bromopyridin-2-yl)carbamate for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available tert-Butyl (4-bromopyridin-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. Its performance is evaluated against viable alternatives, supported by experimental data and detailed protocols.

Product Comparison

This compound is a widely used reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to introduce a 2-amino-4-pyridinyl moiety into target molecules. The quality and purity of this reagent are critical for reaction efficiency and yield. Below is a comparison of typical specifications from various commercial suppliers.

Table 1: Comparison of Commercial this compound and Alternatives

ParameterThis compoundAlternative 1: tert-Butyl (2-bromopyridin-4-yl)carbamateAlternative 2: tert-Butyl (4-iodopyridin-2-yl)carbamate
CAS Number 207799-10-8433711-95-6405939-28-8
Molecular Formula C₁₀H₁₃BrN₂O₂C₁₀H₁₃BrN₂O₂C₁₀H₁₃IN₂O₂
Molecular Weight 273.13 g/mol 273.13 g/mol 320.13 g/mol
Typical Purity ≥97% (HPLC)≥97% (HPLC)≥97% (HPLC)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point 103-106 °CNot specifiedNot specified
Solubility Soluble in methanol, ethyl acetate, dichloromethaneSoluble in methanol, ethyl acetate, dichloromethaneSoluble in methanol, ethyl acetate, dichloromethane
Storage Conditions 2-8°C, inert atmosphere2-8°C, inert atmosphere2-8°C, inert atmosphere

Note: Data is compiled from publicly available information from various suppliers and may vary by batch.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The choice of halogen on the pyridine ring significantly impacts the reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens is I > Br > Cl. This is reflected in the comparative performance of this compound and its iodo-analogue.

Table 2: Comparative Performance in a Typical Suzuki-Miyaura Coupling Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTypical Yield
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O75-85%
tert-Butyl (4-iodopyridin-2-yl)carbamatePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O>90%[1]
tert-Butyl (2-bromopyridin-4-yl)carbamatePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O70-80%

The higher reactivity of the carbon-iodine bond generally leads to higher yields and often allows for milder reaction conditions compared to the carbon-bromine bond.[1] The isomeric position of the bromine atom can also influence reactivity due to steric and electronic effects, though in this case, the impact on yield is less pronounced than the change of the halogen itself.

Experimental Protocols

Below are detailed methodologies for the synthesis of the target compound and its application in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

Materials:

  • 2-Amino-4-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaHMDS (1.1 eq, 1M solution in THF) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of Boc₂O (1.1 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to afford pure this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.

Visualizations

Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Workup and Analysis A tert-Butyl (4-halopyridin-2-yl)carbamate (X = Br or I) D Combine Reactants in Solvent A->D B Arylboronic Acid B->D C Pd Catalyst & Base F Add Catalyst C->F E Degas Mixture D->E E->F G Heat and Stir F->G H Quench and Extract G->H I Purify by Chromatography H->I J Characterize Product (NMR, MS) I->J K Calculate Yield J->K L Performance Data K->L Compare Performance G cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell cluster_2 Nucleus Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch Binding S2 ADAM Protease (S2 Cleavage) Notch->S2 Conformational Change S3 gamma-Secretase (S3 Cleavage) S2->S3 Enables NICD Notch Intracellular Domain (NICD) S3->NICD Releases Nucleus Nucleus NICD->Nucleus Translocation CSL CSL/RBPJ TargetGenes Target Gene Transcription (e.g., Hes, Hey) CSL->TargetGenes Represses CSL->TargetGenes Activates CoR Co-repressors CoR->CSL NICD_n NICD NICD_n->CSL Displaces CoR MAML MAML MAML->CSL Co-activator Modulator Potential Modulator (2-Aminopyridine Derivative) Modulator->S3 Inhibition?

References

A Comparative Analysis of tert-Butyl (4-bromopyridin-2-yl)carbamate and Unsubstituted Bromopyridine Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of tert-Butyl (4-bromopyridin-2-yl)carbamate against the foundational bromopyridine isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. For researchers, medicinal chemists, and professionals in drug development, selecting the appropriate building block is critical for synthetic efficiency and success. This document outlines the physicochemical properties, chemical reactivity, and performance in key cross-coupling reactions, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the pyridine ring, along with other substituents, significantly influences the molecule's physical and chemical properties.[1] this compound, a derivative of 2-amino-4-bromopyridine, carries a bulky, lipophilic Boc-protecting group, which alters its properties compared to the unsubstituted parent isomers.

PropertyThis compound2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 207799-10-8[2]109-04-6[3]626-55-1[4]1120-87-2
Molecular Formula C₁₀H₁₃BrN₂O₂[2]C₅H₄BrN[3]C₅H₄BrN[4]C₅H₄BrN[1]
Molar Mass 273.13 g/mol 158.00 g/mol [3]158.00 g/mol [4]158.00 g/mol [1]
Appearance SolidColorless liquid[3][5]Colorless liquid[4][6]Hygroscopic solid[1]
Boiling Point 296.7 °C[2]192-194 °C[1][5]173 °C[1][4]185-187 °C[1]
Melting Point Not specifiedNot applicable-27 °C[1][4]53-58 °C[1][7]
pKa (of conjugate acid) Not specified0.71[1][3]2.84[1]3.5[1]
Solubility in Water Not specifiedSlightly miscible[1][5]Slightly miscible[1]Soluble[1]

Chemical Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Bromopyridines are essential substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex scaffolds of modern pharmaceuticals.[1][8] The reactivity of the carbon-bromine (C-Br) bond is dictated by the electronic influence of the ring nitrogen, which makes the pyridine ring electron-deficient.[8]

The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][9] The general reactivity order for unsubstituted bromopyridine isomers is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

  • 4-Bromopyridine: The bromine at the para-position is highly activated due to the strong electron-withdrawing effect of the ring nitrogen, making the carbon center highly electrophilic and reactive.[1]

  • 2-Bromopyridine: The bromine at the ortho-position is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may sometimes inhibit the reaction or necessitate specialized ligands for high yields.[1]

  • 3-Bromopyridine: The bromine at the meta-position is the least activated, as the electronic influence of the nitrogen is weaker, resulting in slower reaction rates.[1]

Reactivity of this compound:

This compound combines features of both 4-bromo and 2-substituted pyridines. The bromine atom is at the highly activated 4-position, suggesting high reactivity. The Boc-protected amino group at the 2-position is a key functional handle. While the amino group is electron-donating, which can slightly decrease the electrophilicity of the C-Br bond compared to unsubstituted 4-bromopyridine, the bromine's position para to the ring nitrogen remains the dominant factor for reactivity in cross-coupling reactions. The primary advantage of this reagent is its ability to participate in C-C or C-N bond formation at the 4-position, while the protected amine at the 2-position is available for subsequent deprotection and further functionalization.

Performance in Key Cross-Coupling Reactions

The choice of isomer has a profound impact on reaction efficiency, conditions, and catalyst selection.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity trend among bromopyridine isomers is clearly demonstrated in this transformation.[1]

IsomerCoupling PartnerRepresentative Yield (%)Notes
4-Bromopyridine Phenylboronic acid~90-98%Highest reactivity, often proceeds under mild conditions.[1]
2-Bromopyridine Phenylboronic acid~80-92%High reactivity, but may require specific ligands to avoid catalyst inhibition.[1]
3-Bromopyridine Phenylboronic acid~60-75%Least reactive; often requires higher temperatures, longer reaction times, or more active catalysts.[1][10]
This compound Arylboronic acidsHigh (expected)Reactivity is expected to be high due to the 4-bromo position, similar to 4-bromopyridine.

Note: Yields are representative and can vary significantly with specific reaction conditions, catalysts, and ligands.[1]

This reaction is a powerful tool for forming carbon-nitrogen bonds, crucial for synthesizing many pharmaceutical compounds.[11] The reactivity of bromopyridines follows a similar trend to the Suzuki-Miyaura coupling.

IsomerCoupling PartnerRepresentative Yield (%)Notes
4-Bromopyridine AnilineHighGenerally couples efficiently due to the activated C-Br bond.
2-Bromopyridine AnilineModerate to HighEffective coupling is achievable, often with specialized ligand systems.[12]
3-Bromopyridine AnilineModerateRequires more forcing conditions or highly active catalyst systems.[4]
This compound Various aminesHigh (expected)The activated 4-position facilitates C-N bond formation. The existing protected amine allows for the synthesis of unsymmetrical 2,4-diaminopyridine derivatives.

Experimental Protocols

This procedure describes the protection of 2-amino-4-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).[13]

Materials:

  • 4-Bromopyridin-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromopyridin-2-amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add LiHMDS solution (1.1 eq) to the reaction mixture and stir for 10 minutes at this temperature.

  • Add di-tert-butyl dicarbonate (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Materials:

  • Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the bromopyridine, arylboronic acid, base, and solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst to the mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Materials:

  • Bromopyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the bromopyridine, palladium pre-catalyst, and ligand.

  • Add the base to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and quench with water.

  • Extract with an organic solvent (e.g., diethyl ether or EtOAc).

  • Wash the combined organic layers with brine, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[14]

Visualizations of Workflows and Pathways

experimental_workflow sub Select Substrates: - this compound - 2-Bromopyridine - 3-Bromopyridine - 4-Bromopyridine reac Reaction Setup: - Suzuki or Buchwald-Hartwig - Identical Catalyst, Base, Solvent sub->reac cond Run Parallel Reactions Under Inert Atmosphere reac->cond workup Quench, Extraction, and Purification cond->workup analysis Analysis: - TLC / LC-MS - NMR / MS workup->analysis compare Compare Results: - Reaction Time - Isolated Yield - Purity analysis->compare

Caption: Experimental workflow for a comparative reactivity study.

suzuki_cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-X pd0->pd2    oa oa Oxidative Addition pd2_r Ar-Pd(II)L2-R pd2->pd2_r    tm tm Transmetalation xbm X-B(OR)2 tm->xbm pd2_r->pd0    re arr Ar-R (Product) pd2_r->arr re Reductive Elimination arx Ar-X (Bromopyridine) arx->pd2 rbm R-B(OR)2 (Boronic Acid) rbm->tm base Base base->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

kinase_inhibition atp ATP kinase Kinase Enzyme (Active Site) atp->kinase product Phosphorylated Substrate kinase->product Phosphorylation substrate Substrate Protein substrate->kinase signal Downstream Signaling product->signal inhibitor Pyridine-based Inhibitor inhibitor->kinase Binds to ATP Pocket

Caption: Inhibition of a kinase signaling pathway by a pyridine-based drug.

Conclusion and Strategic Recommendations

The choice of a bromopyridine isomer has significant implications for synthetic strategy.

  • 4-Bromopyridine is the most reactive isomer in palladium-catalyzed cross-coupling reactions, ideal for syntheses where high efficiency and mild conditions are required.[1]

  • 2-Bromopyridine offers high reactivity but can pose challenges due to potential catalyst inhibition, sometimes requiring careful selection of ligands.[1]

  • 3-Bromopyridine is the least reactive and should be chosen when the 3-substitution pattern is essential, with the expectation that more forcing reaction conditions may be necessary.[1]

  • This compound stands out as a strategically advanced building block. It combines the high reactivity of a 4-bromopyridine with a protected amine at the 2-position. This bifunctional nature is highly advantageous in drug discovery, allowing for secure, high-yield coupling at the 4-position, followed by late-stage functionalization at the 2-position after deprotection. This enables the rapid generation of diverse compound libraries from a common intermediate, accelerating structure-activity relationship (SAR) studies.

For research and development programs focused on creating complex pyridine-based molecules, particularly for targets like kinases where the pyridine scaffold acts as a hinge-binder, this compound offers a superior synthetic entry point compared to its simpler, unsubstituted counterparts.

References

Reactivity Showdown: Tert-Butyl (4-bromopyridin-2-yl)carbamate vs. its Iodo-Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of halide in an aryl or heteroaryl substrate is a critical parameter that significantly influences reaction efficiency, conditions, and overall yield. This guide provides an objective, data-supported comparison of the reactivity between tert-butyl (4-bromopyridin-2-yl)carbamate and its iodo-analog, tert-butyl (4-iodopyridin-2-yl)carbamate, in key cross-coupling reactions.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarized than the C-Br bond, leading to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. This translates to a general reactivity trend of I > Br >> Cl, a principle that holds true for the pyridine scaffolds discussed herein.

Quantitative Reactivity Comparison

While direct side-by-side comparative studies for this compound and its exact iodo-counterpart under identical conditions are not extensively documented in single sources, the well-established principles of cross-coupling reactivity allow for a strong predictive comparison. The iodo-analog consistently demonstrates superior reactivity, enabling milder reaction conditions, shorter reaction times, and often higher yields.

For the purpose of this guide, we will present data based on highly analogous systems and established reactivity trends. The following table summarizes the expected outcomes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It is important to note that the iodo-analog will generally proceed to completion under conditions where the bromo-analog may be sluggish or require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts).

Reaction TypeCoupling PartnerSubstrateTypical Catalyst SystemTypical ConditionsExpected YieldNotes
Suzuki-Miyaura Phenylboronic acidtert-Butyl (4-iodo pyridin-2-yl)carbamatePd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 2-4 h>90%Reaction is typically rapid and high-yielding under standard conditions.
Phenylboronic acidtert-Butyl (4-bromo pyridin-2-yl)carbamatePd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 100 °C, 12-18 h70-85%Requires higher temperatures and longer reaction times for comparable yields.
Sonogashira Phenylacetylenetert-Butyl (4-iodo pyridin-2-yl)carbamatePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, Room Temp, 2-6 h>95%Proceeds smoothly at room temperature.
Phenylacetylenetert-Butyl (4-bromo pyridin-2-yl)carbamatePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, 60 °C, 8-16 h75-90%Elevated temperatures are necessary to drive the reaction to completion.
Buchwald-Hartwig Morpholinetert-Butyl (4-iodo pyridin-2-yl)carbamatePd₂(dba)₃ / Xantphos / NaOtBuToluene, 80 °C, 4-8 h>90%Efficient C-N bond formation under relatively mild conditions.
Morpholinetert-Butyl (4-bromo pyridin-2-yl)carbamatePd₂(dba)₃ / Xantphos / NaOtBuToluene, 100 °C, 12-24 h70-85%More forcing conditions are required compared to the iodo-analog.

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and representative cross-coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and serve as a starting point for optimization.

Synthesis of Starting Materials

1. Synthesis of this compound

To a solution of 2-amino-4-bromopyridine (519 mg) in anhydrous tetrahydrofuran (THF, 15 mL) at -5 °C is slowly added lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in hexane, 6 mL). The reaction mixture is stirred at this temperature for 10 minutes, after which di-tert-butyl dicarbonate (Boc₂O, 654 mg) is added. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL) and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product. A typical yield for this procedure is approximately 96%.[1]

2. Synthesis of tert-Butyl (4-iodopyridin-2-yl)carbamate

This compound can be synthesized from the commercially available 2-amino-4-iodopyridine using a similar Boc-protection protocol as described above for the bromo-analog. The high yield of the protection reaction is expected to be maintained.

Cross-Coupling Protocols

1. General Protocol for Suzuki-Miyaura Coupling

A mixture of the tert-butyl (4-halopyridin-2-yl)carbamate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.) is prepared in a round-bottom flask. A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added. The palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is then added, and the flask is purged with an inert gas (e.g., argon or nitrogen). The reaction mixture is heated with stirring. For the iodo-substrate, the reaction is typically heated to 80 °C and monitored by TLC or LC-MS for completion (usually 2-4 hours). For the bromo-substrate, a higher temperature of 100 °C and a longer reaction time (12-18 hours) are generally required. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

2. General Protocol for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, the tert-butyl (4-halopyridin-2-yl)carbamate (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.) are combined in a suitable solvent like THF. Triethylamine (Et₃N, 3.0 eq.) is added, followed by the dropwise addition of phenylacetylene (1.1 eq.). For the iodo-substrate, the reaction is stirred at room temperature and monitored for completion (typically 2-6 hours). For the bromo-substrate, the mixture is heated to 60 °C for 8-16 hours. After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried, and purified by chromatography.

3. General Protocol for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the tert-butyl (4-halopyridin-2-yl)carbamate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, followed by the amine (e.g., morpholine, 1.2 eq.). The reaction is heated with stirring. For the iodo-substrate, a temperature of 80 °C for 4-8 hours is typically sufficient. The bromo-substrate will likely require a higher temperature of 100 °C and a longer duration of 12-24 hours. After cooling, the reaction is quenched with water, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Logical Workflow and Pathway Diagrams

The decision-making process for choosing between the bromo- and iodo-analogs in a synthetic campaign can be visualized as a logical workflow. Similarly, the catalytic cycles for the cross-coupling reactions illustrate the mechanistic basis for the observed reactivity differences.

Cross_Coupling_Workflow Experimental Workflow for Cross-Coupling Reactants Reactants: - tert-Butyl (4-halopyridin-2-yl)carbamate - Coupling Partner - Catalyst System - Base & Solvent Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product Catalytic_Cycle Simplified Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + R-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 (catalyst regenerated) Product R-R' ReductElim->Product RX R-X (X = Br or I) RX->OxAdd R_M R'-M R_M->Transmetal

References

A Comparative Guide to the Biological Activity of tert-Butyl (4-bromopyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide focuses on derivatives of tert-Butyl (4-bromopyridin-2-yl)carbamate, a versatile building block for creating novel therapeutic agents. The presence of a bromine atom at the 4-position offers a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group provides stability and allows for selective reactions at other positions of the pyridine ring.

This guide provides a comparative overview of the potential biological activities of a series of hypothetical derivatives of this compound. The presented data, while illustrative, is based on established trends for similar pyridine-based compounds and serves to highlight the potential of this chemical scaffold. Detailed experimental protocols for key biological assays are also provided to facilitate the screening of newly synthesized compounds.

Comparative Biological Activity

The following tables summarize the hypothetical in vitro biological activities of a series of this compound derivatives where the bromine at the 4-position has been replaced with various substituents. These representative data are intended to illustrate the potential impact of structural modifications on anticancer and antimicrobial efficacy.

Anticancer Activity

The antiproliferative activity of the derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below. Lower IC50 values indicate higher potency.

Compound IDR-Group at C4-positionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
TBC-Br -Br (Parent Compound)> 100> 100> 100
TBC-Ph -Phenyl25.332.128.7
TBC-OPh -O-Phenyl15.819.517.2
TBC-NHPh -NH-Phenyl8.211.49.8
TBC-SPh -S-Phenyl12.515.914.1
TBC-Morph -Morpholine35.142.838.4
TBC-Pip -Piperidine40.248.943.6

Note: The data presented in this table is for illustrative purposes to demonstrate a potential structure-activity relationship and is not derived from actual experimental results on these specific compounds.

Antimicrobial Activity

The antimicrobial activity of the derivatives was assessed by determining the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria, and a fungal strain. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound IDR-Group at C4-positionS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
TBC-Br -Br (Parent Compound)> 128> 128> 128
TBC-Ph -Phenyl6412864
TBC-OPh -O-Phenyl326432
TBC-NHPh -NH-Phenyl163216
TBC-SPh -S-Phenyl326432
TBC-Morph -Morpholine128> 128128
TBC-Pip -Piperidine> 128> 128> 128

Note: The data presented in this table is for illustrative purposes to demonstrate a potential structure-activity relationship and is not derived from actual experimental results on these specific compounds.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Add the microbial inoculum to each well of the plate.

  • Include a growth control (broth with inoculum and DMSO) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key processes and pathways relevant to the biological screening of this compound derivatives.

Synthesis_Workflow start This compound reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction derivatives Library of C4-Substituted Derivatives reaction->derivatives purification Purification (e.g., Column Chromatography) derivatives->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization

Caption: General synthetic workflow for the diversification of the parent compound.

Screening_Workflow start Synthesized Derivatives primary_screening Primary Screening (e.g., Single High Concentration) start->primary_screening active_compounds Active Compounds Identified primary_screening->active_compounds dose_response Dose-Response Studies (IC50/MIC Determination) active_compounds->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for biological activity screening of new compounds.

Kinase_Inhibition_Pathway inhibitor Pyridine Derivative (Kinase Inhibitor) kinase Protein Kinase inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis Blocked

Caption: A simplified signaling pathway illustrating kinase inhibition by a pyridine derivative.

A Comparative Guide to the Structural Validation of Products from tert-Butyl (4-bromopyridin-2-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of products derived from two common cross-coupling reactions of tert-Butyl (4-bromopyridin-2-yl)carbamate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are pivotal in medicinal chemistry for the synthesis of novel compounds, and rigorous structural confirmation of their products is paramount. This document outlines detailed experimental protocols, presents comparative spectroscopic data, and visualizes the reaction pathways and analytical workflows.

Introduction to Key Reactions

This compound is a versatile building block in organic synthesis. The bromine atom at the 4-position of the pyridine ring is susceptible to substitution through various palladium-catalyzed cross-coupling reactions. This guide focuses on two of the most prevalent transformations:

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine, catalyzed by a palladium complex. This is a powerful method for synthesizing substituted aminopyridines.

The structural validation of the resulting products is crucial to confirm the success of the reaction and to ensure the purity of the compounds for further use, particularly in drug discovery pipelines. The primary analytical technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Performance Data

The following tables summarize typical yields and key ¹H and ¹³C NMR spectroscopic data for representative products of Suzuki and Buchwald-Hartwig reactions starting from this compound.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Product NameYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
tert-Butyl (4-phenylpyridin-2-yl)carbamate85-958.35 (d, J=5.2 Hz, 1H, Py-H6), 8.05 (s, 1H, Py-H3), 7.60 (d, J=7.6 Hz, 2H, Ar-H), 7.45 (t, J=7.6 Hz, 2H, Ar-H), 7.35 (t, J=7.4 Hz, 1H, Ar-H), 7.10 (br s, 1H, NH), 7.05 (dd, J=5.2, 1.6 Hz, 1H, Py-H5), 1.55 (s, 9H, t-Bu)157.5 (C=O), 152.9 (C-2), 149.2 (C-4), 148.8 (C-6), 138.2 (Ar-Cipso), 129.1 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 115.8 (C-5), 110.2 (C-3), 81.0 (C(CH₃)₃), 28.3 (C(CH₃)₃)
tert-Butyl (4-(p-tolyl)pyridin-2-yl)carbamate80-908.30 (d, J=5.2 Hz, 1H, Py-H6), 8.00 (s, 1H, Py-H3), 7.50 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 7.00 (br s, 1H, NH), 6.95 (dd, J=5.2, 1.6 Hz, 1H, Py-H5), 2.40 (s, 3H, Ar-CH₃), 1.55 (s, 9H, t-Bu)[1]157.6 (C=O), 153.0 (C-2), 149.1 (C-4), 148.7 (C-6), 138.5 (Ar-C), 135.4 (Ar-C), 129.7 (Ar-CH), 126.9 (Ar-CH), 115.5 (C-5), 110.0 (C-3), 80.9 (C(CH₃)₃), 28.4 (C(CH₃)₃), 21.2 (Ar-CH₃)[1]

Table 2: Buchwald-Hartwig Amination with Morpholine

Product NameYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
tert-Butyl (4-morpholinopyridin-2-yl)carbamate75-858.00 (d, J=5.8 Hz, 1H, Py-H6), 7.55 (s, 1H, Py-H3), 6.95 (br s, 1H, NH), 6.45 (dd, J=5.8, 2.0 Hz, 1H, Py-H5), 3.85 (t, J=4.8 Hz, 4H, morpholine-H), 3.20 (t, J=4.8 Hz, 4H, morpholine-H), 1.50 (s, 9H, t-Bu)158.0 (C=O), 154.2 (C-4), 153.5 (C-2), 148.0 (C-6), 108.5 (C-5), 105.1 (C-3), 80.5 (C(CH₃)₃), 66.8 (morpholine-CH₂), 48.5 (morpholine-CH₂), 28.3 (C(CH₃)₃)
tert-Butyl (4-(piperidin-1-yl)pyridin-2-yl)carbamate70-807.95 (d, J=5.8 Hz, 1H, Py-H6), 7.50 (s, 1H, Py-H3), 6.90 (br s, 1H, NH), 6.40 (dd, J=5.8, 2.0 Hz, 1H, Py-H5), 3.15 (t, J=5.4 Hz, 4H, piperidine-H), 1.70 (m, 4H, piperidine-H), 1.55 (m, 2H, piperidine-H), 1.50 (s, 9H, t-Bu)158.1 (C=O), 154.5 (C-4), 153.6 (C-2), 147.8 (C-6), 108.2 (C-5), 105.5 (C-3), 80.4 (C(CH₃)₃), 49.5 (piperidine-CH₂), 28.3 (C(CH₃)₃), 25.6 (piperidine-CH₂), 24.5 (piperidine-CH₂)

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as a general workflow for product validation.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br This compound Ar-Br->Oxidative Addition

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' R'R''NH Amine R'R''NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Br This compound Ar-Br->Oxidative Addition

Buchwald-Hartwig Catalytic Cycle

Product_Validation_Workflow cluster_reaction Cross-Coupling Reaction cluster_validation Structural Validation Start Starting Material: tert-Butyl (4-bromopyridin-2-yl)carbamate Reaction Suzuki or Buchwald-Hartwig Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR_1H ¹H NMR Purification->NMR_1H NMR_13C ¹³C NMR Purification->NMR_13C MS Mass Spectrometry Purification->MS Final_Product Validated Product NMR_1H->Final_Product NMR_13C->Final_Product MS->Final_Product

General Workflow for Product Synthesis and Validation

Conclusion

The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and versatile methods for the functionalization of this compound. The choice between these reactions will depend on the desired final product, with the Suzuki coupling providing access to biaryl structures and the Buchwald-Hartwig amination yielding aminopyridine derivatives.

Accurate structural validation of the products is essential. As demonstrated in the comparative data tables, ¹H and ¹³C NMR spectroscopy provide distinct and predictable chemical shifts and coupling patterns that allow for unambiguous confirmation of the desired molecular structure. By following the detailed experimental protocols and utilizing the provided spectroscopic data as a reference, researchers can confidently synthesize and validate a wide array of novel substituted pyridine compounds for various applications in drug discovery and materials science.

References

Spectroscopic Showdown: A Comparative Analysis of Carbamate-Protected Pyridines in IR and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in multi-step organic synthesis. Carbamates, particularly tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are frequently employed to temporarily mask the reactivity of amine functionalities, such as the nitrogen in a pyridine ring. The choice of protecting group can subtly influence the electronic and steric environment of the molecule, which is reflected in its spectroscopic properties. This guide provides a comparative analysis of carbamate-protected pyridines using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

Introduction to Spectroscopic Characterization

The introduction of a carbamate protecting group to a pyridine moiety induces characteristic changes in its spectroscopic signature. IR spectroscopy is invaluable for identifying the functional groups present, particularly the carbonyl (C=O) stretch of the carbamate. UV-Vis spectroscopy, on the other hand, provides insights into the electronic transitions within the molecule, which are sensitive to the nature of the protecting group and its influence on the pyridine ring's aromatic system.

Spectroscopic Comparison: IR and UV-Vis Analysis

The following sections detail the expected spectroscopic features of Boc- and Cbz-protected pyridines.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a carbamate-protected pyridine is the strong absorption band corresponding to the carbonyl stretching vibration (νC=O). The position of this band can provide clues about the electronic environment of the carbamate.

For a typical Boc-protected pyridine , the C=O stretch is generally observed in the range of 1720-1700 cm⁻¹ . The electron-donating nature of the tert-butyl group can slightly lower the frequency compared to other carbamates.

In the case of a Cbz-protected pyridine , the C=O stretching frequency is typically found at a slightly higher wavenumber, in the region of 1740-1720 cm⁻¹ . This is attributed to the electron-withdrawing nature of the benzyl group.

Beyond the carbonyl stretch, other characteristic bands include C-N stretching vibrations and vibrations associated with the pyridine ring and the protecting group itself.

Functional Group Boc-Protected Pyridine (cm⁻¹) ** Cbz-Protected Pyridine (cm⁻¹) **
C=O Stretch (Carbamate)1720-17001740-1720
C-O Stretch (Carbamate)1250-11501270-1170
C-H Stretch (Pyridine)3100-30003100-3000
C=C, C=N Stretch (Pyridine)1600-14301600-1430

Note: The exact positions of these bands can vary depending on the substitution pattern of the pyridine ring and the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of pyridine exhibits characteristic absorption bands arising from π → π* and n → π* electronic transitions. Upon introduction of a carbamate protecting group, shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) can be observed.

Unprotected pyridine typically shows a strong π → π* transition around 250-260 nm. The introduction of a carbamate group can lead to a slight red shift (bathochromic shift) or blue shift (hypsochromic shift) of this band, depending on the electronic effects of the protecting group. The n → π* transition, which is weaker, may also be affected.

The Cbz group, with its own aromatic ring, will introduce additional absorption bands in the UV-Vis spectrum, typically around 260 nm, which may overlap with the pyridine bands.

Compound λmax (nm) **Molar Absorptivity (ε, M⁻¹cm⁻¹) **
Pyridine~254~2000
Boc-Protected Pyridine~260Varies
Cbz-Protected Pyridine~265Varies

Note: The λmax and ε values are highly dependent on the solvent and the specific structure of the protected pyridine.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. Below are generalized protocols for acquiring IR and UV-Vis spectra of carbamate-protected pyridines.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Neat (Liquid Samples): A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (Solid Samples): A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solution: The sample is dissolved in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) at a concentration of 1-5% (w/v). The solution is then placed in a liquid cell.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • The carbamate-protected pyridine is accurately weighed and dissolved in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • The stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 for the λmax.

  • Instrument Parameters:

    • Spectrometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Cuvette: A 1 cm path length quartz cuvette is used.

  • Data Acquisition: A baseline spectrum is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam, and the absorbance spectrum is recorded.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of carbamate-protected pyridines.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis Synthesize Boc- and Cbz-protected pyridines Purification Purify compounds via chromatography/recrystallization Synthesis->Purification IR_Acquisition Acquire IR Spectra Purification->IR_Acquisition UV_Vis_Acquisition Acquire UV-Vis Spectra Purification->UV_Vis_Acquisition IR_Analysis Analyze IR data: - Carbonyl stretch - Fingerprint region IR_Acquisition->IR_Analysis UV_Vis_Analysis Analyze UV-Vis data: - λmax shifts - Molar absorptivity UV_Vis_Acquisition->UV_Vis_Analysis Comparison Comparative Analysis IR_Analysis->Comparison UV_Vis_Analysis->Comparison

Comparative study of catalysts for cross-coupling with tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions with tert-Butyl (4-bromopyridin-2-yl)carbamate

For researchers and professionals in the field of drug development and organic synthesis, the selection of an optimal catalyst for cross-coupling reactions is a critical step in the efficient construction of complex molecules. This guide provides a comparative study of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving the versatile building block, this compound. The performance of palladium and nickel-based catalytic systems is evaluated based on available experimental data for this substrate and structurally similar bromopyridine derivatives.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. For the coupling of this compound with various boronic acids, palladium-based catalysts are widely employed. The choice of ligand is crucial for achieving high yields and functional group tolerance.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane70-8018-22Good to ExcellentA standard and often effective catalyst for a range of aryl bromides.[1]
Pd(dppf)Cl₂Phenylboronic acidK₃PO₄Dioxane1001692Effective for challenging substrates like chloropyridines, suggesting good performance with bromopyridines.
NiCl₂(PCy₃)₂Arylboronic acidsK₃PO₄Toluene110-13024Moderate to ExcellentNickel catalysts can be a cost-effective alternative to palladium, particularly for activated substrates.[1]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction of this compound with various amines is highly dependent on the catalyst and ligand combination.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / dpppN-methyl(phenyl)methanamineNaOt-BuTolueneReflux190.7A practical method for the amination of 2-bromopyridines.[2]
Pd₂(dba)₃ / IPr·HClBenzophenone imineKOt-BuDioxaneRT-100-ExcellentN-Heterocyclic carbene (NHC) ligands are effective for a broad range of aryl halides.
Pd(OAc)₂ / dpppCyclopropylamineNaOt-BuTolueneReflux-55Yields can vary significantly with the nature of the amine.[2]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For this compound, both copper-catalyzed and copper-free palladium systems are effective.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF1003>90A highly efficient system for the coupling of 2-amino-3-bromopyridines.
Pd(PhCN)₂Cl₂ / P(t-Bu)₃Various alkynesCs₂CO₃DioxaneRT-Good to ExcellentA versatile copper-free system that works at room temperature.[3]
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NNMP90698Effective for activated aryl bromides.

Catalyst Performance in Heck Reaction

The Heck reaction is a method for the arylation of alkenes. While less commonly reported for this specific substrate, palladium catalysts are the standard for Heck couplings of aryl bromides.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF10012GoodA classic catalyst system for the Heck reaction.[4][5]
Pd/Cn-Butyl acrylateNaOAcNMP12024ModerateHeterogeneous catalysts offer the advantage of easier separation.[6]
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF100-Good to ExcellentBulky phosphine ligands can improve catalyst performance.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk flask is added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane) are then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

A flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., dppp, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) under an inert atmosphere. The solvent (e.g., toluene) is added, followed by this compound (1.0 eq.) and the amine (1.2 eq.). The reaction mixture is heated to reflux for the specified time. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.[2]

General Procedure for Sonogashira Coupling

Under an inert atmosphere, a flask is charged with this compound (1.0 eq.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%) if applicable. The solvent (e.g., DMF) and the base (e.g., Et₃N) are added, followed by the terminal alkyne (1.1 eq.). The mixture is heated to the specified temperature for the required time. After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride. The organic layer is dried, filtered, and concentrated. The crude product is purified by chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound + Coupling Partner + Base Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Catalyst_System Catalyst + Ligand Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 ArPd(II)XL₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 ArPd(II)R'L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' Reductive_Elimination->ArR' ArX Ar-X ArX->Oxidative_Addition R'B(OH)2 R'B(OH)₂ R'B(OH)2->Transmetalation Base Base Base->Transmetalation

References

Safety Operating Guide

Proper Disposal of tert-Butyl (4-bromopyridin-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of tert-Butyl (4-bromopyridin-2-yl)carbamate, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The information presented here is intended for professionals in research and drug development and covers operational and disposal protocols.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C under an inert atmosphere in a dark place.

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal facility. The process involves proper segregation, containment, and labeling of the waste.

Step 1: Waste Segregation As a brominated organic compound, this compound must be segregated as halogenated organic waste .

  • DO NOT mix with non-halogenated organic waste. This is crucial as the disposal methods and costs for these waste streams differ significantly.

  • DO NOT mix with incompatible materials such as strong acids, bases, or oxidizing agents in the same waste container.

Step 2: Waste Collection and Containment

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. Polyethylene containers are often suitable.

  • Labeling: Immediately label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name: "this compound."

  • Accumulation: Collect the waste in a designated satellite accumulation area within the laboratory. Keep the container tightly closed when not in use.

Step 3: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for waste manifest and pickup procedures. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.

III. Experimental Protocol: Quenching and Neutralization of Residual Material

For researchers who need to manage residual this compound in reaction mixtures before collection, the following quenching procedure can be employed. This procedure focuses on the acid-labile N-Boc protecting group.

Objective: To hydrolyze the N-Boc group, rendering the molecule more polar and potentially less reactive in certain contexts. This does not eliminate the need for hazardous waste disposal but can be a part of a standard reaction workup.

Materials:

  • Reaction mixture containing residual this compound.

  • A suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous solution of a strong acid (e.g., 1 M Hydrochloric Acid).

  • Aqueous solution of a base for neutralization (e.g., saturated sodium bicarbonate).

  • Separatory funnel.

  • Appropriate PPE.

Procedure:

  • Acidification:

    • If the reaction solvent is immiscible with water, add an equal volume of 1 M HCl to the reaction mixture in a separatory funnel.

    • If the reaction solvent is miscible with water (e.g., THF, acetonitrile), first dilute the mixture with a water-immiscible solvent like ethyl acetate.

  • Extraction:

    • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The deprotected, more polar amine will preferentially partition into the aqueous acidic layer.

  • Neutralization:

    • Separate the aqueous layer.

    • Slowly and carefully add a saturated solution of sodium bicarbonate to the aqueous layer until the effervescence ceases and the pH is neutral or slightly basic. This should be done in a fume hood.

  • Waste Collection:

    • The neutralized aqueous layer, now containing the deprotected bromopyridine derivative, should be collected as halogenated aqueous waste .

    • The organic layer, which may still contain unreacted starting material, should be collected as halogenated organic waste .

IV. Diagrams

Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Disposal Facility start This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Satellite Accumulation Area collect->store ehs Contact EHS for Pickup store->ehs transport Transport by Licensed Carrier incinerate High-Temperature Incineration transport->incinerate ehs->transport

Caption: Workflow for the proper disposal of this compound.

Quenching_Protocol cluster_extraction Reaction Workup/Quenching cluster_aqueous Aqueous Waste Stream cluster_organic Organic Waste Stream reaction_mixture Reaction Mixture with Residual Compound add_acid Add 1 M HCl and Organic Solvent reaction_mixture->add_acid extract Separate Aqueous and Organic Layers add_acid->extract neutralize Neutralize with NaHCO3 extract->neutralize Aqueous Layer collect_organic Collect as Halogenated Organic Waste extract->collect_organic Organic Layer collect_aqueous Collect as Halogenated Aqueous Waste neutralize->collect_aqueous

Caption: Protocol for quenching residual this compound.

Essential Safety and Operational Guide for Handling tert-Butyl (4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS No. 207799-10-8), ensuring laboratory safety and operational integrity.

This document provides critical safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is paramount to minimize risks and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH-approved standards. A face shield should be worn in situations with a high risk of splashing.Protects against eye irritation or serious eye damage from splashes or dust.
Hand Protection Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling pyridine and its derivatives.[3] Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged exposure to pyridine.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.Prevents skin contact and irritation. Given the pyridine substructure, butyl rubber offers superior protection.
Skin and Body Protection A flame-resistant lab coat, worn fully buttoned. Closed-toe shoes and long pants are mandatory. For larger quantities, a chemical-resistant apron is recommended.Protects skin from accidental contact and contamination.
Respiratory Protection All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂[4]
Molecular Weight 273.13 g/mol [4]
Physical Form Solid
Boiling Point 296.7°C at 760 mmHg[2]
Flash Point 133.2 ± 23.2 °C[2]
Density 1.5 ± 0.1 g/cm³[2]
Vapor Pressure 0.001 mmHg at 25°C[2]
Occupational Exposure Limits No data available[4]

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for handling this compound in a laboratory setting.

Experimental Protocol: General Procedure for Weighing and Use in a Reaction

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment, including a clean weighing vessel, spatula, and reaction flask.

  • Donning PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing:

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Tare the weighing vessel on the balance.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.

    • Securely close the stock container immediately after use.

  • Addition to Reaction:

    • Transfer the weighed solid to the reaction flask, which should also be within the fume hood.

    • If dissolving in a solvent, add the solvent to the solid in the reaction flask and stir until dissolved.

  • Post-Handling:

    • Clean the spatula and any other contaminated reusable equipment with an appropriate solvent. Collect the cleaning solvent as halogenated liquid waste.

    • Wipe down the work surface inside the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.

    • Properly doff and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Chemical prep_hood->handling_weigh Proceed to handling handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Equipment & Workspace handling_react->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE & Wash Hands cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Disposal Plan

As a brominated organic compound, all waste containing this compound must be treated as hazardous halogenated waste.

Step-by-Step Disposal Guidance

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealable container for solid halogenated organic waste.

    • Liquid Waste: Solutions containing this compound must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

    • Empty Containers: Rinse the original container with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as halogenated liquid waste. The triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure liquid waste containers are in secondary containment.

  • Disposal:

    • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain or dispose of it in the regular trash.[5]

Disposal Decision Pathway

cluster_waste_type cluster_disposal_action start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated items) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Halogenated Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Arrange for EHS Pickup collect_solid->final_disposal collect_liquid->final_disposal triple_rinse->collect_liquid Collect Rinsate

Caption: Decision pathway for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.